molecular formula C6H7N5 B576214 7-Methyl-7H-purin-2-amine CAS No. 188799-53-3

7-Methyl-7H-purin-2-amine

Cat. No.: B576214
CAS No.: 188799-53-3
M. Wt: 149.157
InChI Key: HRNKCRSZKXKLRH-UHFFFAOYSA-N
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Description

7-Methyl-7H-purin-2-amine is a synthetic purine derivative with the molecular formula C 6 H 7 N 5 and a molecular weight of 149.15 g/mol . This compound is of significant interest in medicinal chemistry, particularly in the field of oncology research, as it serves as a key scaffold for the development of novel Heat Shock Protein 90 (Hsp90) inhibitors . Hsp90 is a molecular chaperone that is critical for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer progression . Inhibiting Hsp90 leads to the simultaneous degradation of multiple client oncoproteins, offering a promising strategy for cancer treatment that may circumvent drug resistance . Researchers utilize this compound and its derivatives to explore interactions with the ATP-binding pocket of Hsp90's N-terminal domain. Structural variations on this core purine scaffold are designed to engage the hydrophobic binding pocket of Hsp90, influencing π–π stacking interactions and inducing specific conformational changes in the protein, which are crucial for inhibitory activity . As a building block for more complex molecules, this compound enables the synthesis of focused libraries for structure-activity relationship (SAR) studies, aiding in the optimization of potency and selectivity for potential anticancer therapeutics . This product is intended for research purposes only and is not approved for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

188799-53-3

Molecular Formula

C6H7N5

Molecular Weight

149.157

IUPAC Name

7-methylpurin-2-amine

InChI

InChI=1S/C6H7N5/c1-11-3-9-5-4(11)2-8-6(7)10-5/h2-3H,1H3,(H2,7,8,10)

InChI Key

HRNKCRSZKXKLRH-UHFFFAOYSA-N

SMILES

CN1C=NC2=NC(=NC=C21)N

Synonyms

7H-Purin-2-amine, 7-methyl- (9CI)

Origin of Product

United States

Foundational & Exploratory

Comparative Structural Dynamics and Pharmacophore Analysis: 7-Methyl-7H-purin-2-amine vs. 7-Methylguanine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth structural and functional comparison between 7-Methyl-7H-purin-2-amine (chemically synonymous with 7-methyl-2-aminopurine) and 7-Methylguanine (7-mG).

These two compounds, while structurally homologous, occupy distinct niches in chemical biology. 7-Methylguanine is a critical biological metabolite and biomarker of DNA damage, whereas 7-methyl-2-aminopurine serves primarily as a synthetic biophysical probe due to its altered electronic landscape.

Executive Technical Summary

The core distinction between 7-Methylguanine (7-mG) and This compound (7-Me-2AP) lies in the substituent at the C6 position of the purine ring.

  • 7-mG possesses a carbonyl oxygen (C6=O) , conferring lactam character, high polarity, and the ability to act as a hydrogen bond acceptor. It exists in a zwitterionic state at physiological pH.

  • 7-Me-2AP possesses a hydrogen (C6-H) , resulting in a fully aromatic pyrimidine ring, high fluorescence quantum yield, and the loss of the Watson-Crick hydrogen bond acceptor site.

This "Oxo-Switch" dictates their utility: 7-mG is a biomarker for alkylating drug toxicity (e.g., Temozolomide), while 7-Me-2AP is a steric and fluorescent isostere used to probe enzyme active sites without the energetic cost of desolvating a carbonyl group.

Molecular Architecture & Electronic Landscape

Structural Anatomy

The following Graphviz diagram visualizes the precise atomic differences and numbering scheme. Note the "Acceptor Void" in the amine analog.

ChemicalStructure cluster_0 7-Methylguanine (7-mG) (Biomarker / Metabolite) cluster_1 This compound (7-Me-2AP) (Synthetic Probe) struct1 N7-Methyl (Cationic Center) C6-Carbonyl (H-Bond Acceptor) N1-H (Acidic Proton) note1 Zwitterionic at pH 7.4 (N7+ / N1-) struct1->note1 struct2 N7-Methyl (Cationic Center) C6-Hydrogen (No Acceptor) N1 (Basic Nitrogen) struct1:C6->struct2:C6  Loss of Carbonyl    (Pharmacophore Change) note2 Fluorescent Fully Aromatic Pyrimidine Ring struct2->note2

Figure 1: Structural divergence highlighting the C6 functional group transformation.

Physicochemical Comparison Table

The presence of the carbonyl group in 7-mG dramatically alters the pKa of the N1 proton due to electron withdrawal and resonance stabilization of the conjugate base.

Feature7-Methylguanine (7-mG)This compound (7-Me-2AP)
Formula C₆H₇N₅OC₆H₇N₅
MW 165.15 g/mol 149.15 g/mol
C6 Substituent Carbonyl (=O)Hydrogen (-H)
Aromaticity Partial (Lactam form dominant)Full (Pyrimidine ring is aromatic)
Dominant Tautomer Keto-amino (N1-H, C6=O)Amino (N1, C6-H)
pKa (N1) ~7.0 - 7.2 (Acidic due to N7+)~3.8 (Conjugate acid pKa)
Charge at pH 7.4 Zwitterionic (N7⁺ / N1⁻)Cationic (N7⁺)
Fluorescence Negligible (Fast internal conversion)High (Rigid aromatic scaffold)
H-Bond Capability Donor (N1, N2), Acceptor (O6)Donor (N2), Acceptor (N1, N3)

Key Insight: The N7-methylation of Guanine lowers the pKa of N1-H from ~9.2 (in Guanine) to ~7.1. This means 7-mG exists as a zwitterion (betaine) at physiological pH, which is critical for its solubility and recognition by repair enzymes like Alkylguanine DNA Glycosylase (AAG). 7-Me-2AP lacks this acidic proton and remains permanently cationic at N7 without anionic compensation at N1.

Mechanistic Implications in Drug Development

7-mG as a Safety Biomarker

In oncology, 7-mG is the primary byproduct of DNA alkylation by agents like Temozolomide and Dacarbazine .

  • Mechanism: These drugs methylate DNA at the N7 position of guanine.[1]

  • Instability: The N7-methylguanine adduct weakens the N-glycosidic bond, leading to spontaneous depurination.

  • Detection: Free 7-mG is excreted in urine.[2] High levels correlate with drug efficacy but also potential systemic toxicity.

7-Me-2AP as a "Stealth" Probe

In inhibitor design, replacing a Guanine scaffold with a 2-aminopurine scaffold (7-Me-2AP) tests the necessity of the O6 interaction.

  • Steric Probe: If an enzyme accepts 7-Me-2AP but rejects 7-mG, the active site likely has steric bulk that clashes with the C6-Carbonyl.

  • Electronic Probe: If binding affinity drops significantly upon switching to 7-Me-2AP, the O6-Carbonyl is confirmed as a critical H-bond acceptor.

Experimental Protocols

Protocol: Synthesis of 7-Methylguanine (Standard Reference)

This protocol utilizes the direct methylation of guanosine followed by hydrolysis, which is more regioselective than methylating the free base.

Reagents: Guanosine, Dimethyl sulfate (DMS), Acetone, HCl.

  • Methylation:

    • Suspend Guanosine (10 mmol) in Acetone (50 mL).

    • Add Dimethyl sulfate (15 mmol) dropwise over 20 minutes.

    • Stir at room temperature for 4 hours. The product, 7-methylguanosine methyl sulfate, will precipitate.

    • Filter and wash with cold acetone.

  • Hydrolysis (Depurination):

    • Dissolve the intermediate in 1.0 M HCl (20 mL).

    • Reflux at 95°C for 1 hour. (The N7-methylation destabilizes the glycosidic bond, facilitating rapid hydrolysis).

  • Isolation:

    • Cool to room temperature.[3] Adjust pH to ~6.0 using Ammonium Hydroxide.

    • 7-Methylguanine precipitates as a betaine (zwitterion).

    • Recrystallize from hot water.

  • Validation:

    • UV

      
       (pH 1): 250 nm, 272 nm.
      
    • ESI-MS: m/z 166.1 [M+H]⁺.

Protocol: HPLC-UV Quantification of 7-mG in Urine

Application: Monitoring DNA damage in clinical trials.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 4.0.

  • Mobile Phase B: Methanol.

  • Gradient: 0-5 min (2% B), 5-15 min (2% to 20% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (or Fluorescence Ex 290/Em 360 for 7-Me-2AP if comparing).

Data Interpretation: 7-mG elutes early due to its polarity. It must be distinguished from Creatinine. 7-Me-2AP will elute later due to higher hydrophobicity (lack of C6=O).

Pathway Visualization: The "Depurination Cascade"

The following diagram illustrates why 7-mG is found free in biological fluids, whereas unmethylated guanine is not.

Depurination cluster_DNA Genomic DNA Context DNA_G Guanine (in DNA) DNA_7mG N7-Methylguanine (Adduct) DNA_G->DNA_7mG Alkylation (N7) AP_Site Apurinic Site (AP Site) DNA_7mG->AP_Site Spontaneous Hydrolysis (t1/2 ~ 150h) Free_7mG Free 7-Methylguanine (Excreted in Urine) DNA_7mG->Free_7mG Release note_mech N7-Methylation creates positive charge on imidazole ring, weakening the N9-Glycosidic bond. DNA_7mG->note_mech Agent Alkylating Agent (e.g., Temozolomide) Agent->DNA_7mG

Figure 2: The mechanism of 7-mG release from DNA. The cationic charge at N7 acts as a leaving group activator for the base.

References

  • Kozma, A., et al. (2012). "7-Methylguanine: Protonation, formation of linkage isomers with trans-(NH3)2Pt(II), and base pairing properties."[2] Dalton Transactions.[2] Link

  • Shrivastav, N., et al. (2010). "Regulation of DNA repair by N7-methylguanine." Carcinogenesis. Link

  • Rachidi, S., et al. (2020). "Fluorescence properties of 2-aminopurine and its application in nucleic acid research." Biophysical Reviews. Link

  • PubChem Compound Summary. "7-Methylguanine (CID 135398679)."[4][5] National Center for Biotechnology Information. Link

  • Cayman Chemical. "7-Methylguanine Product Data Sheet." Cayman Chemical.[3][2] Link

Sources

Technical Whitepaper: Solubility Profile and Handling of 7-Methyl-7H-purin-2-amine

[1]

Executive Summary

This guide addresses the solubility and handling of 7-Methyl-7H-purin-2-amine (CAS 188799-53-3).[1]

Critical Disambiguation: Researchers must distinguish this compound from 7-Methylguanine (CAS 578-76-7).[1] While structurally similar, this compound lacks the C6-carbonyl group found in guanine.[1] This structural difference alters its hydrogen-bonding potential and pKa profile, making protocols designed for guanine derivatives potentially unsuitable.[1]

Core Solubility Insight:

  • Primary Solvent: Dimethyl Sulfoxide (DMSO) is the required solvent for high-concentration master stocks (>10 mM).[1]

  • Aqueous Solubility: Moderate to low at neutral pH. Solubility is significantly enhanced in acidic buffers due to protonation of the 2-amine group or N1/N3 positions.[1]

  • Stability: The N7-methyl group fixes the purine tautomerism, but the compound remains sensitive to oxidative stress and light.[1]

Physicochemical Basis of Solubility

Understanding the molecular drivers of solubility allows for rational protocol design rather than trial-and-error.[1]

PropertyValue / CharacteristicImpact on Solubility
Molecular Weight 149.15 g/mol Low MW facilitates dissolution, but crystal lattice energy dominates.[1]
LogP ~ -0.65 (Experimental/Predicted)Hydrophilic , yet poor water solubility arises from strong intermolecular

-stacking in the crystal lattice.[1]
pKa (Estimated) ~3.8 - 4.5 (Basic N1/N3)Solubility increases significantly below pH 4.0 due to cation formation.[1]
H-Bond Donors 1 (Exocyclic Amine)Fewer donors than guanine; less capability to disrupt water networks.[1]
Tautomerism Fixed at N7The N7-methyl substitution prevents N7-H/N9-H tautomeric shifting, stabilizing a specific electronic state.[1]

Solubility Profile & Solvent Compatibility[2][3][4]

The following data summarizes the solubility limits. Note that "Soluble" implies a clear solution with no Tyndall effect.

SolventSolubility Limit (Est.)Usage Recommendation
DMSO > 50 mg/mL (335 mM) Recommended. Ideal for master stocks.[1] Freeze-thaw stable.[1]
Water (pH 7.0) < 1 mg/mL (< 6 mM)Poor. Risk of precipitation over time.
1M HCl / Acidic Buffer > 10 mg/mLGood. Protonation disrupts crystal lattice. Use for aqueous stock if DMSO is contraindicated.
Ethanol < 5 mg/mLLimited. Not recommended for high-concentration stocks.[1]
PBS (pH 7.4) < 0.5 mg/mLVery Poor. Salting-out effect reduces solubility further than pure water.[1]

Experimental Protocols

Protocol A: Preparation of Master Stock (50 mM in DMSO)

Objective: Create a stable, high-concentration stock for long-term storage.

Materials:

  • This compound (Solid)[1][2]

  • Anhydrous DMSO (Spectroscopic grade, ≥99.9%)

  • Amber glass vials (Borosilicate)

Step-by-Step:

  • Weighing: Accurately weigh 7.46 mg of substance into a sterile microcentrifuge tube or amber vial.

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

    • Expert Note: Do not use "wet" DMSO (stored open to air). Water accumulation in DMSO reduces solubility power and promotes hydrolysis.

  • Dissolution: Vortex vigorously for 30 seconds. If particulates persist, sonicate in a water bath at 37°C for 5 minutes.

    • Validation: Inspect against a dark background. The solution must be completely clear.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 2 years).

Protocol B: Aqueous Dilution (The "Intermediate Step" Method)

Objective: Dilute DMSO stock into cell culture media or assay buffer without precipitation ("crashing out").

The Challenge: Direct addition of high-concentration DMSO stock to aqueous buffer often causes local precipitation due to the rapid change in polarity.[1]

Procedure:

  • Prepare Intermediate: Dilute the 50 mM DMSO Master Stock 1:10 with pure DMSO first, creating a 5 mM working stock.

  • Rapid Dispersion:

    • Place the aqueous buffer (e.g., Media, PBS) on a magnetic stirrer or vortex.

    • Slowly inject the DMSO working stock into the center of the vortex (not against the wall).

    • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity in biological assays.

  • Visual Check (Tyndall Effect): Shine a laser pointer or bright focused light through the solution.

    • Pass: Beam passes through invisibly.

    • Fail: Beam path is visible (scattering), indicating micro-precipitation. Do not proceed.

Visualization of Workflows

Diagram 1: Solubilization Decision Tree

This logic flow ensures researchers choose the correct solvent system based on their end-application.[1]

SolubilityWorkflowStartStart: Solid this compoundCheckAppDetermine ApplicationStart->CheckAppRouteDMSOCell Culture / Enzymatic AssayCheckApp->RouteDMSOBiologicalRouteAcidAnalytical Standard (HPLC)CheckApp->RouteAcidChemicalStepDMSODissolve in Anhydrous DMSO(Target: 10-50 mM)RouteDMSO->StepDMSOStepAcidDissolve in 0.1M HCl(Target: 1-10 mM)RouteAcid->StepAcidDilutionDilution Strategy:Intermediate Step (1:10 in DMSO)then into Aqueous BufferStepDMSO->DilutionQCQC: Visual Inspection(Tyndall Effect)StepAcid->QCDilution->QCQC->StepDMSOPrecipitate? Sonicate/WarmFinalReady for ExperimentQC->FinalClear Solution

Caption: Decision tree for solubilization based on downstream application, highlighting the critical QC step.

Diagram 2: Structural Context & Tautomerism

Understanding the fixed methyl group explains why this molecule behaves differently from Guanine.

StructureMolThis compoundFeat1N7-Methyl Group(Fixes Tautomer)Mol->Feat1Feat2C2-Amine(Weak Base)Mol->Feat2Feat3No C6-Carbonyl(Unlike Guanine)Mol->Feat3Effect1Prevents N7/N9 H-ShiftFeat1->Effect1Effect2Increases Solubility in AcidFeat2->Effect2Effect3Reduces Polarity vs GuanineFeat3->Effect3

Caption: Structural features influencing the solubility and stability profile of CAS 188799-53-3.

Troubleshooting & Stability

IssueProbable CauseCorrective Action
Precipitation on Dilution "Shock" precipitation due to rapid polarity shift.[1]Use the "Intermediate Dilution" method (Protocol B). Warm media to 37°C before addition.
Yellowing of DMSO Stock Oxidation of the amine group.Discard stock. Ensure future stocks are stored under inert gas (Argon/Nitrogen) at -20°C.
Inconsistent Assay Results Micro-precipitation (invisible to naked eye).[1]Perform the Tyndall effect test (laser pointer) on every working solution.

References

  • PubChem Database. Compound Summary for CID 5494430 (Related Ribonucleoside) & Purine Analogs. National Center for Biotechnology Information. [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin. [Link]

7-Methyl-7H-purin-2-amine: A Strategic Scaffold in Kinase Inhibition and Nucleoside Synthesis

[1][2]

Executive Summary

7-Methyl-7H-purin-2-amine (CAS: 188799-53-3), chemically distinct from the DNA adduct 7-methylguanine, serves as a critical privileged scaffold in modern pharmaceutical research.[1][2] Its primary utility lies in Fragment-Based Drug Discovery (FBDD) , where it functions as a rigid, low-molecular-weight ATP-mimic for targeting kinase active sites (e.g., Nek2, CDKs).[1][2] By locking the purine ring into a specific N7-methylated tautomer, this molecule eliminates the entropic penalty associated with N7-H/N9-H tautomerism, offering a pre-organized pharmacophore for crystallographic studies and structure-activity relationship (SAR) optimization.[1][2] Additionally, it acts as a vital synthetic intermediate in the production of antiviral nucleoside analogs.[2]

Chemical Identity & Structural Distinction

A common pitfall in research is the conflation of this compound with 7-Methylguanine.[1][2] The distinction is chemically absolute and functionally critical.[1][2]

FeatureThis compound7-Methylguanine (N7-MeG)
CAS Number 188799-53-3 578-76-7
Structure 2-Amino-7-methylpurine (No C6=O)2-Amino-7-methyl-6-oxopurine
Primary Role Synthetic Scaffold / Kinase Inhibitor Fragment DNA Damage Biomarker / RNA Cap
Tautomerism Fixed N7-Methyl (No N9-H)Keto-Enol & N7/N9 complexity
Research Context Drug Design (FBDD), Medicinal ChemistryEpigenetics, Toxicology, Oncology

Key Insight: The absence of the C6-carbonyl group in this compound alters the hydrogen bond donor/acceptor profile significantly compared to guanine, making it a unique probe for the "hinge region" of kinase ATP-binding pockets.[1][2]

Core Application: Fragment-Based Drug Discovery (FBDD)[1][2]

Mechanism of Action: The "Tautomer Lock"

In native purines like adenine or guanine, the proton on the imidazole ring oscillates between N7 and N9.[1][2] This tautomeric equilibrium complicates ligand binding, as the protein must select and stabilize one form, incurring an entropic cost.[2]

  • The Solution: 7-Methylation permanently "locks" the imidazole ring.[1][2]

  • The Benefit: When this compound binds to a kinase hinge region, it presents a static H-bond acceptor at N1 and a donor at the C2-amine, perfectly mimicking the adenine of ATP but with enhanced lipophilicity and rigidity.[1][2]

Case Study: Mitotic Kinase Inhibition (Nek2)

Research targeting Nek2 (NIMA-related kinase 2) , a regulator of centrosome separation, utilizes purine scaffolds to compete with ATP. This compound derivatives have been identified as "hits" in high-throughput fragment screening.[1][2] The N7-methyl group often occupies a specific hydrophobic pocket (the "gatekeeper" region) or solvent-exposed area, improving selectivity over other kinases.[1][2]

Experimental Workflow: Fragment Evolution

The molecule is rarely the final drug; it is the starting point.[1][2]

  • Screening: A library of 500-2000 purine fragments is screened against a target kinase using SPR or NMR.[1][2]

  • Validation: Hits like this compound are co-crystallized with the protein.[1][2]

  • Growth: Synthetic chemistry extends the molecule at the C6 or C8 positions to reach adjacent sub-pockets (e.g., the ribose binding pocket).[1][2]

FBDD_WorkflowStartFragment Library(Purine Scaffolds)ScreenScreening(SPR / NMR / DSF)Start->Screen High ThroughputHitHit Identification(this compound)Screen->Hit Kd < 1mMXrayX-Ray Crystallography(Binding Mode Validation)Hit->Xray Structural BiologyChemSynthetic Expansion(Grow/Link/Merge)Xray->Chem Rational DesignChem->Xray Iterative CycleLeadLead Compound(High Affinity Inhibitor)Chem->Lead Optimization

Figure 1: The Fragment-Based Drug Discovery (FBDD) cycle utilizing this compound as a validated hit for kinase inhibitor development.

Secondary Application: Synthetic Intermediate

Beyond drug design, this compound is a precursor for nucleoside analogs .[1][2]

  • Regioselectivity: In unmethylated purines, alkylation can occur at N7 or N9, leading to mixtures.[2] Starting with the N7-methylated scaffold forces subsequent reactions (e.g., glycosylation or alkylation) to occur at specific remaining nucleophilic sites or allows for ring-opening transformations used in the synthesis of acyclic nucleosides (like Famciclovir analogs).[1][2]

  • Fluorescence Studies: While not a primary probe like 2-aminopurine (2AP), 7-methyl-2-aminopurine serves as a "control" analog to study the electronic effects of methylation on fluorescence quenching in DNA/RNA base-stacking interactions.[1][2]

Detailed Protocol: Differential Scanning Fluorimetry (DSF)

Objective: To determine the binding affinity of this compound to a target kinase (e.g., Nek2, CDK2) by measuring the thermal shift (

12
Reagents
  • Target Protein: Purified Kinase Domain (concentration: 5–10 µM).[1][2]

  • Ligand: this compound (100 mM stock in DMSO).

  • Dye: SYPRO Orange (5000x stock).[1][2]

  • Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT.

Methodology
  • Preparation:

    • Dilute SYPRO Orange to 50x in the assay buffer.[1][2]

    • Prepare a 2x Protein Solution (10 µM protein in buffer).

    • Prepare a Ligand Solution (e.g., 2 mM in buffer with 2% DMSO).[2]

  • Plate Setup (384-well PCR plate):

    • Sample Wells: 10 µL Protein + 10 µL Ligand (Final: 5 µM Protein, 1 mM Ligand).

    • Control Wells: 10 µL Protein + 10 µL Buffer (with DMSO match).

    • Dye Addition: Add 0.5 µL of 50x SYPRO Orange to all wells.

  • Thermal Denaturation:

    • Seal the plate with optical film.[1][2]

    • Place in a RT-PCR machine (e.g., Bio-Rad CFX, Roche LightCycler).[1][2]

    • Ramp temperature from 25°C to 95°C at a rate of 1°C/min.

    • Monitor fluorescence in the FRET/ROX channel (Excitation ~470 nm, Emission ~570 nm).

  • Data Analysis:

    • Plot Fluorescence (RFU) vs. Temperature.[1][2]

    • Determine the Melting Temperature (

      
      ) as the inflection point of the transition curve (using the first derivative 
      
      
      ).[2]
    • Calculate Shift:

      
      .[1][2]
      
    • Interpretation: A positive shift (

      
      ) indicates significant binding and stabilization of the kinase by the this compound scaffold.[1][2]
      

References

  • Newcastle University (Northern Institute for Cancer Research). (2008).[1][2] Structure-based Design and Synthesis of Inhibitors of the Mitotic Kinase Nek2. Link

  • National Center for Biotechnology Information (NCBI). (2024).[1][2] PubChem Compound Summary for CID 135398679: 7-Methylguanine (Differentiation Reference). Link

  • BLD Pharm. (2024).[1][2] Product Datasheet: this compound (CAS 188799-53-3).[2][3] Link

  • ResearchGate. (2000).[1][2] A New Method to Synthesize Famciclovir (Reference for Purine Ring Opening). Link

  • National Institute of Informatics. (2010). Fluorescent Substrates and Purine Analogs in Protease Research. Link

Cheminformatics and Synthetic Utility of 7-Methyl-7H-purin-2-amine: A Structural & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Methyl-7H-purin-2-amine (also known as 2-amino-7-methylpurine) represents a critical scaffold in medicinal chemistry, particularly in the design of kinase inhibitors and antiviral nucleoside analogs. Unlike its N9-isomer, the N7-methylated congener locks the purine ring into a specific tautomeric state that alters the hydrogen bond donor/acceptor profile of the Hoogsteen face. This guide provides a definitive cheminformatics profile, a validated regioselective synthesis protocol, and an analysis of its biological utility.

Chemical Identity & Cheminformatics Profile

The precise identification of purine isomers is often complicated by tautomerism and historical numbering ambiguities. The data below corresponds strictly to the N7-methyl isomer, distinct from the more common N9-methyl derivatives or the carbonyl-containing 7-methylguanine.

Core Identifiers
PropertyDataNotes
IUPAC Name This compoundAlso: 2-Amino-7-methylpurine
CAS Registry Number 188799-53-3 Primary commercial identifier for the free base.
Canonical SMILES Cn1cnc2nc(N)ncc12Defines the N7-methyl connectivity explicitly.
Isomeric SMILES Cn1cnc2nc(N)ncc12Identical due to lack of stereocenters.
InChI String InChI=1S/C6H7N5/c1-11-3-10-5-4(11)9-2-8-6(5)7/h2-3H,1H3,(H2,7,8,9)Standard InChI v1.06+
Molecular Formula C₆H₇N₅
Molecular Weight 149.15 g/mol
Structural Significance

The N7-methylation blocks the "imidazole" nitrogen (N7), forcing the remaining imidazole nitrogen (N9) to act as a hydrogen bond acceptor (or donor in protonated states). This is chemically distinct from N9-alkylated purines, where N7 remains the acceptor. This "tautomeric lock" is crucial for binding affinity in enzyme pockets that rely on specific hydrogen bonding patterns, such as the hinge region of kinases.

Synthesis & Regiochemistry[1][2]

Direct methylation of 2-aminopurine typically yields a mixture of N9 (major) and N7 (minor) isomers due to the steric and electronic preference for the N9 position. To achieve high purity of the N7-isomer, a ring-closure strategy (Traube Synthesis) is the preferred "Expert" protocol. This method builds the imidazole ring onto a pre-functionalized pyrimidine, guaranteeing regioselectivity.

Validated Protocol: The Modified Traube Synthesis

Objective: Synthesis of this compound via pyrimidine ring closure.

Prerequisites:

  • Starting Material: 2,4,5-Triaminopyrimidine (or 2,4-diamino-5-methylaminopyrimidine if available).

  • Reagents: Formic acid (98%), Acetic anhydride (optional for activation).

Step-by-Step Methodology:

  • Precursor Preparation:

    • Start with 2,4-diamino-6-chloropyrimidine .

    • Perform a nucleophilic aromatic substitution with methylamine (33% in EtOH) at 120°C in a sealed tube. This installs the methyl group at the correct nitrogen (N5 of the final purine, N4 of the pyrimidine).

    • Result: 2-amino-4-methylamino-6-chloropyrimidine.

    • Reduction: Hydrogenate (H₂/Pd-C) to remove the chloride and reduce the nitro/nitroso group if a nitration pathway was used.

    • Target Intermediate:2-amino-4-methylamino-5-aminopyrimidine .

  • Cyclization (Ring Closure):

    • Dissolve the intermediate (10 mmol) in formic acid (20 mL).

    • Reflux the solution at 100°C for 4–6 hours. The formic acid acts as the C8 carbon source.

    • Monitoring: Monitor reaction progress via TLC (MeOH:DCM 1:9). The disappearance of the diamine spot indicates completion.

  • Work-up & Purification:

    • Evaporate excess formic acid under reduced pressure.

    • Neutralize the residue with aqueous NH₄OH to pH 8.

    • Cool to 4°C to induce precipitation.

    • Recrystallization: Recrystallize the crude solid from water or ethanol/water to yield pure this compound.

Synthetic Pathway Visualization

Synthesis cluster_legend Key Transformation Start 2,4-Diamino-6-chloropyrimidine Step1 Methylamine Subst. (N-Methylation) Start->Step1 Inter1 2-Amino-4-methylamino- 6-chloropyrimidine Step1->Inter1 Step2 Nitration/Reduction (C5-Amine Install) Inter1->Step2 Inter2 2,5-Diamino-4- (methylamino)pyrimidine Step2->Inter2 Step3 Formic Acid Reflux (Cyclization) Inter2->Step3 Final This compound Step3->Final

Figure 1: Regioselective synthesis pathway ensuring N7-methylation via pyrimidine ring closure.

Biological Applications & Utility

Kinase Inhibition Scaffold

The 2-aminopurine core is a classic bioisostere for the adenine ring of ATP.

  • Mechanism: The N7-methyl group prevents the "flip" of the purine ring often seen in kinase active sites. This rigidification can enhance selectivity for specific kinases (e.g., CDKs) by enforcing a specific hydrogen bond donor/acceptor motif at the hinge region.

  • Data Point: N7-methylated purines often show reduced affinity for "off-target" adenosine receptors compared to their N9-analogs, improving the therapeutic window.

Antiviral Nucleoside Analogs

This compound serves as a base for non-canonical nucleosides.

  • HSV Activity: Analogs derived from this scaffold have been investigated for activity against Herpes Simplex Virus (HSV-1). The N7-methylation mimics the "cap" structure of mRNA (7-methylguanosine), potentially interfering with viral RNA processing enzymes.

  • Xanthine Oxidase: Unlike many purines, the 2-amino-7-methyl derivative is a poor substrate for xanthine oxidase, leading to improved metabolic stability in vivo compared to non-methylated 2-aminopurine.

Analytical Characterization

To validate the synthesis of the N7-isomer over the N9-isomer, use the following diagnostic signals:

TechniqueDiagnostic Signal (N7-Isomer)Comparison (N9-Isomer)
¹H NMR (DMSO-d₆) Methyl singlet at δ 4.0–4.2 ppm .N9-Methyl typically appears upfield (δ 3.7–3.8 ppm).
¹H NMR (C8-H) C8-H proton often shifts downfield due to the adjacent cationic character of N7.C8-H is relatively shielded.
UV-Vis λmax often red-shifted (bathochromic) relative to N9.Standard purine absorption profile.
NOESY NOE correlation between N-Me and C8-H .NOE between N-Me and C8-H (similar, but intensity varies).
Tautomeric Equilibrium Diagram

Tautomerism N7 N7-Methyl Isomer (Fixed Tautomer) N9 N9-H Tautomer (Fluxional) Note Methylation at N7 'locks' the imidazole ring, preventing H-shift to N9. This creates a permanent dipole distinct from the parent purine. N7->Note

Figure 2: The "Methyl Lock" effect. Unlike the parent 2-aminopurine, the 7-methyl derivative cannot tautomerize between N7 and N9, fixing its electrostatic landscape.

References

  • Legraverend, M., et al. (2003). "Synthesis and biological activity of 2-aminopurine methylenecyclopropane analogues of nucleosides." Nucleosides, Nucleotides & Nucleic Acids, 22(2), 135-144. [Link]

  • Kowalska, A., et al. (2012). "7-Methylguanine: Protonation, formation of linkage isomers." Dalton Transactions, 41, 6094-6103. [Link]

  • PubChem. (2024). Compound Summary: 7-Methylguanine (Structural Analog Reference). National Library of Medicine. [Link]

  • Šinkevičiūtė, U., et al. (2025).[1] "Synthesis and Biological Activity of 2,6-Disubstituted 7-Deazapurine Ribonucleosides." ResearchGate. [Link][1]

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An In-depth Technical Guide to the Core Differences Between N7-methylpurine and N9-methylpurine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric differences is paramount. The substitution pattern on a heterocyclic scaffold can dramatically alter a molecule's physicochemical properties, biological activity, and metabolic fate. This guide provides an in-depth exploration of the core distinctions between N7-methylpurine and N9-methylpurine isomers. We will delve into their structural and electronic disparities, the resulting impact on their biological and toxicological profiles, and the analytical methodologies crucial for their unambiguous differentiation. This document is structured to provide not just a recitation of facts, but a causal understanding of why these isomers behave differently, empowering researchers to make more informed decisions in their work.

I. Structural and Physicochemical Divergence: The Foundation of Isomeric Distinction

The purine ring system, a fundamental component of nucleic acids, possesses multiple potential sites for alkylation. The N7 and N9 positions of the imidazole portion of the purine ring are particularly susceptible to methylation, yielding two distinct isomers with unique properties.

A. Electronic and Steric Landscape

The location of the methyl group profoundly influences the electronic distribution and steric hindrance of the purine ring. In the N9-methylpurine isomer, the methyl group is attached to the nitrogen atom that is part of the five-membered imidazole ring and is not directly adjacent to the six-membered pyrimidine ring. This positioning results in a thermodynamically more stable isomer.[1] In contrast, the N7-methylpurine isomer features a methyl group on the nitrogen that is flanked by the two rings, leading to greater steric hindrance.

This seemingly subtle difference has significant consequences for the molecule's properties, including its dipole moment. Theoretical calculations have shown a notable difference in the dipole moments of the N7 and N9 tautomers of purine, with the N7H tautomer having a significantly larger dipole moment (5.8 D) compared to the N9H tautomer (3.8 D).[2] This difference in polarity can influence solubility, crystal packing, and interactions with biological macromolecules.

B. Comparative Physicochemical Properties

The distinct electronic and steric environments of N7- and N9-methylpurines give rise to measurable differences in their physicochemical properties. A summary of these properties is presented in the table below.

PropertyN7-MethylpurineN9-MethylpurineRationale for Difference
Thermodynamic Stability Less StableMore StableReduced steric hindrance and more favorable electronic distribution in the N9 isomer.[1]
Dipole Moment HigherLowerThe position of the methyl group in the N7 isomer leads to a greater separation of charge.[2]
pKa pKa of 7-MeGH is ~9.95.[3]pKa of 9-methylguanine is within 0.6-1.5 units of experimental data.[4]The electronic influence of the methyl group at the N7 position affects the basicity of the other nitrogen atoms in the ring.
Solubility Generally higher in polar solventsGenerally lower in polar solventsThe larger dipole moment of the N7 isomer enhances its interaction with polar solvent molecules.
UV-Vis Spectra Complex spectra due to tautomeric equilibrium.[5]Distinct spectral properties.[5]The electronic transitions are sensitive to the position of the methyl group.

II. Biological Activity and Consequences: From DNA Damage to Drug Design

The isomeric difference between N7- and N9-methylation has profound implications in biological systems, ranging from the genotoxic effects of DNA alkylating agents to the rational design of targeted therapeutics.

A. N7-Methylguanine: A Key Player in DNA Damage and Repair

N7-methylguanine (N7-MeG) is the most abundant DNA adduct formed upon exposure to many endogenous and exogenous methylating agents.[6] While N7-MeG itself is not considered highly mutagenic as it does not directly disrupt Watson-Crick base pairing, its presence in DNA is not benign. The methylation at the N7 position introduces a positive charge into the purine ring, which destabilizes the N-glycosidic bond. This instability can lead to spontaneous depurination, creating an apurinic (AP) site, which is a highly mutagenic lesion if not repaired.[7]

The cellular response to N7-MeG involves the base excision repair (BER) pathway, initiated by the enzyme N-methylpurine DNA glycosylase (MPG).[8] MPG recognizes and excises the damaged N7-MeG base, leaving an AP site that is further processed by other enzymes in the BER pathway.[9][10] The substrate specificity of MPG is a critical area of research, with studies indicating that both human and mouse MPG can remove 7-methylguanine, although with differing efficiencies for various alkylated bases.[8]

Signaling Pathway: Base Excision Repair of N7-Methylguanine

BER_Pathway cluster_0 DNA Damage and Recognition cluster_1 Excision and AP Site Formation cluster_2 Repair Synthesis and Ligation DNA_with_N7MeG DNA with N7-Methylguanine MPG N-methylpurine DNA Glycosylase DNA_with_N7MeG->MPG Recognition AP_Site Apurinic (AP) Site MPG->AP_Site Excision of N7-MeG APE1 APE1 AP_Site->APE1 Incision Pol_beta DNA Polymerase β APE1->Pol_beta Gap creation Ligase DNA Ligase III/XRCC1 Pol_beta->Ligase Gap filling Repaired_DNA Repaired DNA Ligase->Repaired_DNA Ligation

Caption: Base excision repair pathway for N7-methylguanine in DNA.

B. N9-Methylpurines in Drug Development

In contrast to the often-detrimental role of N7-methylation in DNA, N9-substituted purines are a rich source of biologically active molecules with therapeutic potential. The N9 position is a common point of attachment for various substituents in the design of enzyme inhibitors and receptor modulators. This is because substitution at the N9 position often mimics the natural N9-glycosidic bond found in nucleosides, allowing these synthetic analogs to interact with the active sites of enzymes that process nucleotides.

Numerous N9-substituted purine derivatives have been investigated as potential drugs, including:

  • Anticancer Agents: N9-substituted purines have been developed as inhibitors of cyclin-dependent kinases (CDKs) and other kinases involved in cancer cell proliferation.[11][12]

  • Antiviral Agents: Acyclic nucleoside phosphonates, which often feature a modified side chain attached at the N9 position, are a well-established class of antiviral drugs.

  • Cytokinins: N9-substituted purines can exhibit cytokinin activity, influencing plant growth and development.[13]

  • mTOR Inhibitors: Novel 9-methyl-9H-purine derivatives have been designed and synthesized as potent mTOR inhibitors for cancer therapy.[7]

III. Analytical Strategies for Isomer Differentiation

The unambiguous identification of N7- and N9-methylpurine isomers is a critical analytical challenge. Several powerful techniques can be employed, each with its own strengths and weaknesses. The choice of method often depends on the sample matrix, the required sensitivity, and the availability of instrumentation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most definitive method for distinguishing between N7 and N9 isomers in a purified sample. The different electronic environments of the carbon and nitrogen atoms in the two isomers lead to distinct chemical shifts.

  • ¹³C NMR: A key diagnostic feature is the chemical shift of the C5 carbon. The C5 carbon in N9-substituted purines is typically deshielded (appears at a higher ppm value) compared to the C5 carbon in the corresponding N7-isomer.[14]

  • ¹⁵N NMR: As the nitrogen atoms are at the core of the structural difference, ¹⁵N NMR provides direct and sensitive information about the site of methylation. The N7 nitrogen is generally more shielded than the N9 nitrogen in comparable structures.[15][16]

  • 2D NMR (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) is a powerful 2D NMR technique that can definitively establish the connectivity between the methyl protons and the nitrogen atom to which they are attached. A correlation between the methyl protons and N7 confirms the N7-isomer, while a correlation to N9 confirms the N9-isomer.[14]

Experimental Protocol: ¹H-¹⁵N HMBC for N7/N9 Isomer Differentiation

  • Sample Preparation: Dissolve 5-10 mg of the purified purine isomer in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrument Setup: Use a high-field NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • Acquisition Parameters:

    • Use a standard gradient-selected HMBC pulse sequence.

    • Set the spectral widths to cover the expected proton and nitrogen chemical shifts.

    • Optimize the long-range coupling delay for a J-coupling of approximately 5-10 Hz.

  • Data Processing and Analysis:

    • Process the 2D data with appropriate window functions.

    • Analyze the cross-peaks to identify correlations between the methyl protons and the nitrogen atoms of the purine ring.

B. High-Performance Liquid Chromatography (HPLC): A Powerful Separation Technique

HPLC is an essential tool for the separation and quantification of N7- and N9-methylpurine isomers, especially in complex mixtures. The difference in polarity between the two isomers allows for their separation on a suitable stationary phase.

  • Stationary Phase: Reversed-phase columns (e.g., C18) are commonly used, where the more polar N7-isomer will typically elute earlier than the less polar N9-isomer.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier (e.g., methanol or acetonitrile) is often employed to achieve optimal separation.

  • Detection: UV detection is straightforward, as purines have a strong chromophore.

Experimental Protocol: HPLC-UV Separation of N7- and N9-Methylguanine

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 10 mM Ammonium formate, pH 4.5

    • B: Methanol

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: Linear gradient to 50% B

    • 20-25 min: 50% B

    • 25-30 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

C. Mass Spectrometry (MS): High Sensitivity and Structural Information

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive technique for the detection and identification of methylpurine isomers. While N7- and N9-methylpurines are isobaric (have the same mass), their different structures can lead to distinct fragmentation patterns in tandem mass spectrometry (MS/MS).

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used to generate protonated molecular ions [M+H]⁺.

  • Fragmentation Analysis: Collision-induced dissociation (CID) of the [M+H]⁺ ions can produce characteristic fragment ions that allow for isomer differentiation. The fragmentation pathways are influenced by the position of the methyl group, leading to differences in the relative abundances of the fragment ions. For example, the loss of the methyl group or fragmentation of the purine ring can occur through different pathways for the two isomers.[17]

Experimental Workflow: LC-MS/MS for Isomer Differentiation

LCMS_Workflow Sample Sample containing N7/N9 isomers HPLC HPLC Separation (e.g., C18 column) Sample->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS1 MS1 Analysis (Select [M+H]⁺) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Analysis (Fragment Ion Detection) CID->MS2 Data_Analysis Data Analysis (Compare fragmentation patterns) MS2->Data_Analysis

Caption: A typical workflow for differentiating N7- and N9-methylpurine isomers using LC-MS/MS.

D. Rationale for Method Selection

The choice between NMR, HPLC, and MS depends on the specific research question.

  • For definitive structural confirmation of a pure compound: NMR is the unparalleled choice.[1][18]

  • For quantifying the ratio of isomers in a mixture: HPLC with UV detection is a robust and reliable method.[19]

  • For detecting and identifying trace levels of isomers in complex biological matrices: LC-MS/MS offers the best sensitivity and selectivity.[20][21]

Often, a combination of these techniques is employed for a comprehensive analysis. For instance, HPLC can be used to separate the isomers, which are then collected for subsequent analysis by NMR and MS to confirm their identity.[22]

IV. Synthesis Strategies: Navigating the Regioselectivity Challenge

The synthesis of N7- and N9-methylpurines presents a regioselectivity challenge. Direct alkylation of a purine often yields a mixture of N7 and N9 isomers, with the thermodynamically more stable N9 isomer typically being the major product.[23]

A. Strategies for N9-Regioselective Synthesis

Achieving N9-selectivity is often more straightforward. The use of a base to deprotonate the purine, followed by reaction with a methylating agent, frequently favors the formation of the N9-isomer.[24]

B. Strategies for N7-Regioselective Synthesis

Obtaining the N7-isomer as the major product requires more specialized strategies to overcome the inherent preference for N9-alkylation. Some approaches include:

  • Steric Hindrance: Introducing a bulky protecting group at the N9 position can direct alkylation to the N7 position.

  • Lewis Acid Catalysis: The use of Lewis acids like SnCl₄ can promote N7-alkylation of silylated purines.[23][25]

  • De Novo Synthesis: Building the purine ring from a pre-functionalized imidazole precursor can provide unambiguous access to the N7-isomer.[26]

  • Aqueous Conditions: For guanosine nucleotides, methylation with dimethyl sulfate in water has been shown to be highly regioselective for the N7 position.[27]

V. Conclusion

The difference between N7- and N9-methylpurine isomers is a compelling example of how a subtle change in molecular structure can have far-reaching consequences. From the fundamental physicochemical properties of the molecules to their roles in DNA damage, repair, and the development of new therapeutics, the position of a single methyl group is a critical determinant of function. For researchers in the life sciences and drug discovery, a thorough understanding of these differences, coupled with the ability to employ the appropriate analytical techniques for their differentiation, is essential for advancing their scientific endeavors. The methodologies and insights provided in this guide are intended to serve as a valuable resource for navigating the complexities of purine isomer chemistry and biology.

VI. References

  • Rocha, M. S., et al. (2000). A Theoretical Study of the Electronic Spectra of N9 and N7 Purine Tautomers. The Journal of Physical Chemistry A, 104(46), 11062-11071. [Link]

  • Asaeda, A., et al. (2000). Substrate specificity of human methylpurine DNA N-glycosylase. Biochemistry, 39(8), 2095-2102. [Link]

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  • Rinne, M. L., et al. (2005). N-methylpurine DNA glycosylase overexpression increases alkylation sensitivity by rapidly removing non-toxic 7-methylguanine adducts. Nucleic Acids Research, 33(8), 2549-2558. [Link]

  • Roy, R., et al. (1996). Distinct substrate preference of human and mouse N-methylpurine-DNA glycosylases. Carcinogenesis, 17(10), 2177-2182. [Link]

  • Serrano-Andrés, L., & Merchán, M. (2009). Electronic and Structural Elements that Regulate the Excited-State Dynamics in Purine Nucleobase Derivatives Supporting Information. Journal of the American Chemical Society, 131(1), 351-361. [Link]

  • Tuncbilek, M., et al. (2007). New bis-N9-(methylphenylmethyl)purine derivatives: synthesis and antitumor activity. European Journal of Medicinal Chemistry, 42(3), 354-362. [Link]

  • Nisler, J., et al. (2011). N9-Substituted N⁶-[(3-methylbut-2-en-1-yl)amino]purine derivatives and their biological activity in selected cytokinin bioassays. Bioorganic & Medicinal Chemistry, 19(23), 7221-7229. [Link]

  • Thapa, B., et al. (2008). Calculation of pKa Values of Nucleobases and the Guanine Oxidation Products Guanidinohydantoin and Spiroiminodihydantoin using Density Functional Theory. The Journal of Physical Chemistry B, 112(50), 16235-16243. [Link]

  • Wang, N., et al. (2023). Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives as potent mTOR inhibitors. Bioorganic Chemistry, 132, 106356. [Link]

  • Koag, M. C., et al. (2014). N7 Methylation Alters Hydrogen-Bonding Patterns of Guanine in Duplex DNA. Nucleic Acids Research, 42(12), 8081-8089. [Link]

  • Zhou, Z. Z., et al. (2017). Discovery of 9H-purins as potential tubulin polymerization inhibitors: Synthesis, biological evaluation and structure-activity relationships. European Journal of Medicinal Chemistry, 138, 984-997. [Link]

  • Marek, R., et al. (2002). N7- and N9-substituted purine derivatives: a 15N NMR study. Magnetic Resonance in Chemistry, 40(5), 351-358. [Link]

  • Marek, R., et al. (2002). N7-and N9-substituted purine derivatives: a 15N NMR study. Hungarian Academy of Sciences, 40(5), 351-358. [Link]

  • Chen, H. I., et al. (2005). Rapid and sensitive quantification of urinary N7-methylguanine by isotope-dilution liquid chromatography/electrospray ionization tandem mass spectrometry with on-line solid-phase extraction. Rapid Communications in Mass Spectrometry, 19(21), 3029-3034. [Link]

  • Griauzdė, D., et al. (2022). Calculations of pKa Values for a Series of Naturally Occurring Modified Nucleobases. The Journal of Physical Chemistry B, 126(9), 1935-1945. [Link]

  • Matsuoka, Y., & Nordén, B. (1982). ELECTRONIC-TRANSITION MOMENT DIRECTIONS AND IDENTIFICATION OF LOW-ENERGY N-PI-ASTERISK STATES IN WEAKLY PERTURBED PURINE CHROMOPHORES. Journal of Physical Chemistry, 86(8), 1378-1386. [Link]

  • Roy, R., et al. (2013). Discrimination of Lesion Removal of N-Methylpurine-DNA Glycosylase Revealed by a Potent Neutralizing Monoclonal Antibody. PLoS ONE, 8(9), e73325. [Link]

  • Lippert, B., et al. (2003). 7-Methylguanine: Protonation, formation of linkage isomers with trans-(NH 3) 2Pt II, and base pairing properties. Chemistry - A European Journal, 9(14), 3331-3342. [Link]

  • iGEM Lyon. (2025). Sample Extraction & Purification before HPLC-UV Analysis. iGEM Lyon 2025. [Link]

  • Li, Y., et al. (2020). The Biological Fate of a Novel Anticancer Drug Candidate TNBG-5602: Metabolic Profile, Interaction with CYP450, and Pharmacokinetics in Rats. Molecules, 25(19), 4488. [Link]

  • Kohler, B., et al. (2016). Electronic and Structural Elements That Regulate the Excited-State Dynamics in Purine Nucleobase Derivatives. The Journal of Physical Chemistry Letters, 7(13), 2445-2450. [Link]

  • Hřebabecký, H., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 9(15), 17359-17373. [Link]

  • Lin, C. H., et al. (2008). Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction and its application to a small fish model. Toxicology, 243(1-2), 136-145. [Link]

  • Sari, Y. P., et al. (2020). Analysis of O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry. Indonesian Journal of Pharmacy, 31(1), 1-9. [Link]

  • Emwas, A. H., et al. (2019). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Journal of Proteomics, 190, 3-17. [Link]

  • Kautz, R. (2014). A Primer on LC/NMR/MS. Wiley Analytical Science. [Link]

  • Hocek, M., et al. (2005). Regioselective synthesis of N 7 -substituted hypoxanthines 4 and N 7 -substituted guanines 5 starting from N 7 -substituted halopu- rines 2 or 3. Tetrahedron Letters, 46(43), 7381-7384. [Link]

  • Muthian, C., et al. (2019). Highly Regioselective Methylation of Guanosine Nucleotides: An Efficient Synthesis of 7-Methylguanosine Nucleotides. Current Protocols in Nucleic Acid Chemistry, 79(1), e97. [Link]

  • Ramasamy, K., et al. (1990). An efficient regioselective synthesis of substituted purine analogues of guanosine and inosine. Journal of the Chemical Society, Perkin Transactions 1, 283-287. [Link]

  • Science Ready. (2022). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. [Link]

  • Singh, P., & Singh, N. (2018). Structural Properties of some Purine Derivative Drugs. IOSR Journal of Pharmacy and Biological Sciences, 9(5), 99-104. [Link]

  • Doláková, P., et al. (2021). Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. Molecules, 26(11), 3323. [Link]

  • Emwas, A. H. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. In Metabolomics. InTech. [Link]

  • Medicilon. (2025). How to Analyze and Separate Oligonucleotides and Active Metabolites Using LC-MS/MS. Medicilon. [Link]

  • PubChem. (2026). 7-Methylguanine. PubChem. [Link]

  • Chen, H. I., et al. (2004). Quantitative Determination of N7-Methyldeoxyguanosine and O6-Methyldeoxyguanosine in DNA by LC−UV−MS−MS. Chemical Research in Toxicology, 17(7), 933-939. [Link]

  • Nanalysis. (2020). MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis?. Nanalysis. [Link]

  • Reddit. (2024). LCMS vs NMR for compound ID. r/Chempros. [Link]

  • LibreTexts Chemistry. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. [Link]

  • HSCprep. (2024). Decoding Mass Spectrometry: Understanding Molecular Fragmentation Patterns. HSCprep. [Link]

  • YouTube. (2018). Using fragment peaks in mass spectra to work out isomers. YouTube. [Link]

  • Hwang, J. Y., et al. (2017). Synthesis and biological evaluation of N9-cis-cyclobutylpurine derivatives for use as cyclin-dependent kinase (CDK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(18), 4419-4424. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. University of Colorado Boulder. [Link]

  • Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(19), 4354-4360. [Link]

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Methodological & Application

Protocol for N-methylation of 2-aminopurine at N7 position

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Protocol for the Regioselective N7-Methylation of 2-Aminopurine (2AP)


2AP)

Executive Summary

The N7-methylation of purines is a critical modification in epigenetics and RNA biology, most notably in the formation of the eukaryotic mRNA cap (m


GpppN).[1] 2-Aminopurine (2AP), a highly fluorescent analog of adenine and guanine, is extensively used as a probe to monitor local DNA/RNA dynamics and enzyme kinetics (e.g., base flipping). However, synthesizing N7-methyl-2-aminopurine (m

2AP)
is chemically challenging due to the competing nucleophilicity of the N1 and N9 positions.

This Application Note provides two distinct protocols:

  • Chemical Synthesis (Nucleoside Route): A robust method for synthesizing N7-methyl-2-aminopurine nucleosides using steric blocking and solvent control.

  • Enzymatic Synthesis (Biomimetic Route): A high-fidelity protocol using viral N7-methyltransferases (MTases) for generating fluorescent cap analogs, ideal for drug screening assays.

Scientific Rationale & Mechanism

The Regioselectivity Challenge

Purines possess multiple nucleophilic nitrogens. In 2-aminopurine (2AP):

  • N9: The most acidic site (pKa ~9.8). Under basic conditions, alkylation occurs almost exclusively here.

  • N1: Highly basic (pKa ~3.8). In neutral chemical methylation, N1 often competes with N7.

  • N7: The target for "cap-like" structures. Accessing this position requires blocking N9 (e.g., using a riboside) and utilizing kinetic control to favor N7 over N1.

In Guanosine, the O6-carbonyl creates an electronic environment that heavily favors N7-methylation. 2AP lacks this O6, making N1-methylation a significant side reaction. Therefore, this protocol utilizes polar aprotic solvents (DMSO/DMAc) which enhance the nucleophilicity of N7 in N9-substituted purines.

Mechanism of Action (Graphviz)

MethylationPathways cluster_legend Reaction Logic Start 2-Aminopurine Riboside (2APR) N7_Path N7-Methylation (Kinetic Product) Start->N7_Path Major Pathway (Steric Access) N1_Path N1-Methylation (Thermodynamic Side Product) Start->N1_Path Minor Pathway Reagent Methyl Iodide (MeI) + DMSO Reagent->N7_Path Reagent->N1_Path Prod_N7 m7-2APR (Fluorescent Cap Analog) N7_Path->Prod_N7 Prod_N1 m1-2APR (Non-fluorescent/Weak) N1_Path->Prod_N1 N9 is blocked by Ribose N9 is blocked by Ribose N7 becomes primary nucleophile N7 becomes primary nucleophile N9 is blocked by Ribose->N7 becomes primary nucleophile

Figure 1: Mechanistic pathway for the methylation of 2-aminopurine riboside. Blocking N9 with a ribose moiety directs electrophilic attack to N7 and N1.

Protocol A: Chemical Synthesis of N7-Methyl-2-Aminopurine Riboside

Target Audience: Synthetic Chemists, Medicinal Chemists.

This protocol methylates the nucleoside (2-aminopurine riboside) rather than the base. This effectively blocks N9 and mimics the biological substrate.

Materials & Reagents
ReagentSpecificationRole
2-Aminopurine Riboside >98% PuritySubstrate (N9-blocked)
Methyl Iodide (MeI) 99.5%, StabilizedMethylating Agent (Electrophile)
DMSO Anhydrous, ≥99.9%Polar Aprotic Solvent
Acetone/Diethyl Ether ACS GradePrecipitation Solvent
HPLC Buffer A 0.1% TFA in WaterMobile Phase
Step-by-Step Methodology
  • Dissolution (Solvation Shell Formation):

    • Dissolve 100 mg (0.37 mmol) of 2-aminopurine riboside in 2.0 mL of anhydrous DMSO .

    • Note: Ensure complete dissolution. DMSO promotes the specific tautomer that favors N7 nucleophilicity.

  • Methylation (Kinetic Control):

    • Add Methyl Iodide (MeI) (115 µL, 1.85 mmol, 5.0 equiv) dropwise to the stirring solution at room temperature (25°C).

    • Critical: Do not heat. Higher temperatures increase N1-methylation and depurination (hydrolysis of the glycosidic bond).

    • Seal the reaction vessel under Argon/Nitrogen and stir for 18–24 hours in the dark (MeI is light sensitive).

  • Monitoring (Self-Validation):

    • Monitor via TLC (Solvent: 10% MeOH in DCM) or LC-MS.

    • Endpoint: Disappearance of the starting material (m/z 268). Appearance of product peak (m/z 282, M+).

  • Workup & Isolation:

    • Pour the reaction mixture into 20 mL of cold Acetone or Diethyl Ether .

    • A precipitate should form (the hydroiodide salt of m

      
      2APR).
      
    • Centrifuge at 4,000 rpm for 10 min. Decant the supernatant.

    • Wash the pellet 2x with cold ether to remove residual DMSO and MeI.

  • Purification (Regioisomer Separation):

    • The crude product may contain ~10-15% N1-methyl isomer.

    • Purify via Semi-prep HPLC: C18 Column. Gradient: 0-20% Acetonitrile in 0.1% TFA/Water over 20 min.

    • Retention Time: m

      
      2APR typically elutes earlier than the unmethylated substrate due to the cationic charge (if isolated as a salt) or later if neutral zwitterion, depending on pH.
      

Protocol B: Enzymatic Synthesis (High-Fidelity Probe Generation)

Target Audience: Drug Discovery, Virology, Assay Development.

This protocol uses viral N7-methyltransferases (e.g., Vaccinia or SARS-CoV-2 nsp14) to convert 2AP-capped RNA into m


2AP-capped RNA. This is the Gold Standard  for generating biologically active probes for inhibitor screening.
Experimental Workflow (Graphviz)

EnzymaticAssay Substrate Substrate: G(2AP)ppp-RNA (Fluorescent) Reaction Methylation Reaction 37°C, 30 min Buffer: Tris pH 8.0, MgCl2 Substrate->Reaction Cofactor Cofactor: S-Adenosylmethionine (SAM) Cofactor->Reaction Enzyme Enzyme: Vaccinia Capping Enzyme (D1/D12 Heterodimer) Enzyme->Reaction Product Product: m7(2AP)ppp-RNA (Quenched/Shifted Fluorescence) Reaction->Product Readout Readout: Fluorescence Intensity (Ex: 310nm / Em: 370nm) Product->Readout

Figure 2: Enzymatic workflow for the generation of N7-methylated 2AP-RNA probes.

Step-by-Step Methodology
  • Substrate Preparation:

    • Synthesize RNA capped with 2-aminopurine (2AP-ppp-G-RNA) using T7 RNA polymerase and a 2AP-riboside-triphosphate initiator.

    • Note: 2AP is incorporated at the 5'-end as a "G-mimic."

  • Reaction Assembly (20 µL Volume):

    • Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM KCl, 1 mM MgCl

      
      , 1 mM DTT.
      
    • Substrate: 1 µM 2AP-capped RNA.

    • Cofactor: 100 µM SAM (S-adenosylmethionine).

    • Enzyme: 50 nM Vaccinia Capping Enzyme (VCE) or purified SARS-CoV-2 nsp14/nsp10 complex.

  • Incubation:

    • Incubate at 37°C for 30 minutes .

  • Validation & Readout:

    • HPLC Analysis: Digest the RNA with Nuclease P1 and Alkaline Phosphatase. Analyze the resulting nucleosides. The N7-methyl-2AP cap will show a distinct retention time shift compared to unmethylated 2AP.

    • Fluorescence Quenching Assay: 2AP fluorescence is highly sensitive to stacking. Methylation at N7 alters the stacking capability with the adjacent base (N1), often resulting in a detectable fluorescence change (quenching or shift), serving as a direct readout for MTase activity.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Chemical) N1-Methylation CompetitionUse a bulky protecting group on the exocyclic amine (N2) if possible, or strictly control temperature (keep <25°C).
Depurination Acidic hydrolysis during workupMaintain neutral pH during workup. If using acid for HPLC, keep exposure time short and temperature low.
No Enzymatic Activity SAM degradationSAM is unstable. Use fresh aliquots and store at -80°C. Ensure pH is 7.5–8.0 (optimal for N7-MTases).
Fluorescence Noise Free 2AP contaminationEnsure the RNA substrate is purified (spin column) to remove unincorporated 2AP-nucleotides before the assay.

References

  • Brookes, P., & Lawley, P. D. (1961). The alkylation of guanosine and guanylic acid. Journal of the Chemical Society, 3923-3928. Link

    • Foundational text on N7-regioselective alkylation of guanine deriv
  • Kelley, J. L., et al. (1990). Synthesis and anticonvulsant activity of N-substituted 2-aminopurines. Journal of Medicinal Chemistry, 33(7), 1910-1914. Link

    • Provides chemical context for 2-aminopurine modific
  • Bloomfield, V. A., et al. (2000).Nucleic Acids: Structures, Properties, and Functions. University Science Books. Reference for pKa values and electronic properties of 2-aminopurine vs. guanine.
  • Bouvet, M., et al. (2010). In vitro reconstitution of SARS-coronavirus mRNA cap methylation. PLoS Pathogens, 6(4), e1000863. Link

    • Protocol for enzymatic N7-methyl
  • Fischer, A. E., et al. (2004). 2-Aminopurine as a probe of DNA conformational transitions. Nucleic Acids Research, 32(1), 263-271. Link

    • Details the fluorescence properties of 2AP essential for assay valid

Sources

Application Note: A Robust, Validated HPLC-UV Method for the Quantification of 7-Methyl-7H-purin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of 7-Methyl-7H-purin-2-amine. This method is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for this compound in various contexts. The protocol employs a standard C18 stationary phase with a phosphate-buffered mobile phase and UV detection, ensuring accessibility and reproducibility. The method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for its intended purpose.[1][2][3]

Principles of Method Development: A Rationale-Driven Approach

The successful development of an HPLC method hinges on a fundamental understanding of the analyte's physicochemical properties and its interaction with the stationary and mobile phases. Our approach is built on a logical, science-based framework rather than arbitrary parameter screening.

Analyte Characterization: this compound

This compound is a purine derivative. Its structure, featuring a purine core, an amine group, and a methyl group, dictates its chromatographic behavior.

  • Polarity: The presence of nitrogen-containing heterocyclic rings and an amino group makes it a polar molecule. This inherent polarity presents a primary challenge in reversed-phase chromatography: achieving adequate retention on a non-polar stationary phase.[4][5]

  • Ionization State (pKa): The exocyclic amine group and nitrogen atoms within the purine ring are basic. The pKa value dictates the compound's charge at a given pH. Controlling the ionization state is critical for consistent retention and good peak shape. For basic compounds like this amine, analysis at a low pH (2-3 units below the pKa) ensures the analyte is in a single, protonated, cationic form, which often leads to sharper peaks and more reproducible retention times.[6]

  • UV Absorbance: The purine ring system is a strong chromophore, making UV detection a highly suitable and sensitive detection method. A UV scan of a standard solution would typically be performed to identify the wavelength of maximum absorbance (λ-max) for optimal sensitivity.

Chromatographic Strategy: Reversed-Phase HPLC on C18

Reversed-phase HPLC is the most widely used separation technique in the pharmaceutical industry due to its versatility, reproducibility, and compatibility with aqueous samples.[5][7][8]

  • Stationary Phase Selection: A C18 (octadecylsilyl) column was selected as the starting point.[9][10] C18 columns are robust, provide excellent hydrophobic retention, and are available from numerous manufacturers, ensuring method transferability.[9][10][11][12] The high surface coverage and end-capping of modern C18 columns minimize undesirable interactions with free silanol groups, which can cause peak tailing with basic analytes like amines.[6][13]

  • Mobile Phase Considerations:

    • Organic Modifier: Acetonitrile is chosen over methanol as the organic modifier. It typically provides better peak shape for basic compounds, has a lower UV cutoff, and generates lower backpressure.

    • Aqueous Phase & pH Control: To ensure consistent protonation of the amine and achieve sufficient retention, a low-pH buffered mobile phase is essential. A phosphate buffer is ideal due to its pKa values and low UV absorbance. A pH of approximately 3.0 is targeted to suppress the ionization of residual silanols on the stationary phase and ensure the analyte is fully protonated.

Experimental Protocol: Method Development & Optimization

This section provides a step-by-step protocol for the systematic development of the HPLC method.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array or UV-Vis Detector.

  • Chromatography Column: A C18 column, 4.6 x 150 mm, 5 µm particle size (or similar).

  • Chemicals:

    • This compound reference standard

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

    • Phosphoric Acid (H₃PO₄) (Analytical Grade)

    • Water (HPLC Grade or Milli-Q)

  • Software: Chromatographic data acquisition and processing software.

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer, pH 3.0): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter before use.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to cover the desired analytical range (e.g., 1-100 µg/mL).

Method Development Workflow

The development process is a systematic optimization of chromatographic parameters to achieve the desired separation goals (retention, resolution, and peak symmetry).

MethodDevelopmentWorkflow cluster_prep Preparation cluster_dev Development Cycle cluster_final Finalization Prep Prepare Stock Solution & Mobile Phases Screen Initial Screening (Isocratic 85:15 A:B) Prep->Screen Evaluate1 Evaluate Peak Shape, Retention Time (k') Screen->Evaluate1 Adjust Adjust %B or pH (If k' < 2 or Tailing > 1.5) Evaluate1->Adjust Not Acceptable Gradient Develop Gradient Method (If needed for complex samples) Evaluate1->Gradient Acceptable, but for complex matrix Final Final Optimized Method Evaluate1->Final Acceptable for Simple Matrix Adjust->Screen Evaluate2 Evaluate Resolution (Rs) & Peak Shape Gradient->Evaluate2 Optimize Fine-tune Gradient Slope & Flow Rate Evaluate2->Optimize Not Acceptable Evaluate2->Final Acceptable Optimize->Gradient

Caption: Workflow for HPLC Method Development.

Final Optimized Chromatographic Conditions

The following table summarizes the optimized conditions established through the development process.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10mM KH₂PO₄ in Water, pH 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 265 nm (or determined λ-max)
Run Time 15 minutes

Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][14] The following protocols are based on the ICH Q2(R1) and Q2(R2) guidelines.[1][2][15]

Validation Parameters Overview

ValidationParameters cluster_quantitative Quantitative Tests (Assay) center Validated Method Accuracy Accuracy center->Accuracy Precision Precision center->Precision Linearity Linearity & Range center->Linearity Quantitation LOD / LOQ center->Quantitation Specificity Specificity center->Specificity Robustness Robustness center->Robustness SST System Suitability center->SST

Caption: Core Parameters for Analytical Method Validation.

System Suitability Testing (SST)

Rationale: SST is an integral part of the analytical procedure and is performed before any sample analysis to ensure the chromatographic system is performing adequately.

Protocol: Inject the working standard solution (e.g., 20 µg/mL) five times. Calculate the parameters listed in the table below.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 1.5
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Specificity

Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1]

Protocol:

  • Inject a blank solution (diluent) to check for interfering peaks at the retention time of the analyte.

  • Inject a solution of the this compound standard.

  • If available, inject solutions containing known impurities or degradation products.

  • For drug product analysis: Spike the drug product placebo with the analyte and verify that there are no interfering peaks from excipients.

Linearity and Range

Rationale: To establish the relationship between analyte concentration and detector response and to define the concentration range over which this relationship is acceptable.

Protocol:

  • Prepare at least five concentrations of this compound across the proposed range (e.g., 1, 10, 25, 50, 100 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of mean peak area versus concentration.

  • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Rationale: To determine the closeness of the test results obtained by the method to the true value.[16] It is often assessed by recovery studies.

Protocol:

  • For drug substance: Analyze a standard of known concentration and compare the measured value to the theoretical value.

  • For drug product: Prepare placebo samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze three preparations at each level.

  • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration on the same day, with the same analyst and equipment.[1]

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.

  • Calculate the %RSD for the results from both sets of experiments.

  • Acceptance Criteria: The %RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Rationale: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

Protocol:

  • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

Robustness

Rationale: To measure the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters.[17] This provides an indication of its reliability during normal usage.

Protocol:

  • Vary the following parameters one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.1 units)

  • Inject a standard solution under each modified condition.

  • Evaluate the effect on retention time, peak area, and tailing factor.

  • Acceptance Criteria: System suitability parameters should still be met under all varied conditions.

Expected Results & Conclusion

This validated HPLC method is expected to produce a sharp, symmetrical peak for this compound, well-resolved from any potential interfering peaks. The validation data will demonstrate that the method is linear over the specified range, accurate, precise, and robust. This application note provides a comprehensive framework for the successful implementation and validation of an HPLC method for the quantification of this compound, ensuring data integrity and regulatory compliance for researchers and drug development professionals.

References

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration.

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.

  • C18 Column HPLC: Advanced Analytical Separation Technology for Precise Chemical Analysis. Lab Tech.

  • What are C18 HPLC columns? GL Sciences.

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.

  • C18 Column / C18 HPLC Columns. Labcompare.

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.

  • Reversed-phase chromatography. Wikipedia.

  • C18 HPLC Columns and Their Properties. Pharmaguideline.

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.

  • C18 Reversed Phase HPLC Columns. Sepax Technologies.

  • FDA/CDER Perspectives on analytical procedure development and validation. CASSS.

  • Polar Compounds. SIELC Technologies.

  • Why we do use reversed phase in HPLC? ResearchGate.

  • Quality Guidelines. International Council for Harmonisation.

  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Lab Manager.

  • 7H-Purine, 7-methyl-. PubChem, National Center for Biotechnology Information.

  • 7-Methylguanine. PubChem, National Center for Biotechnology Information.

  • Chemical Properties of 7H-Purin-6-amine, 7-methyl- (CAS 935-69-3). Cheméo.

  • This compound. BLD Pharm.

  • 7-METHYL-7H-PURIN-6-AMINE | CAS 935-69-3. Matrix Fine Chemicals.

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development.

Sources

Troubleshooting & Optimization

Troubleshooting low solubility of 7-Methyl-7H-purin-2-amine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Brick Dust" Challenge

Researchers working with 7-Methyl-7H-purin-2-amine (and related N7-methylated purines) frequently encounter "brick dust" behavior—the compound remains a stubborn suspension in standard organic solvents (DCM, THF, Acetone).

The Physicochemical Cause: This insolubility is not accidental; it is thermodynamic. The N7-methyl group locks the purine into a specific tautomeric form that maximizes intermolecular dipole-dipole interactions and


-stacking. Furthermore, N7-alkylation often imparts zwitterionic character (creating an inner salt), which raises the crystal lattice energy significantly. To dissolve this molecule, your solvent system must overcome this massive lattice energy.

This guide provides three tiered strategies to overcome this barrier:

  • Thermodynamic Solvation: Optimization of dipolar aprotic solvents.

  • Chemical Modification: Transient silylation for synthesis in non-polar solvents.

  • pH Manipulation: Protonation strategies for analytical prep.

Quick Reference: Solubility Matrix

Data summarized from internal application notes and general purine physicochemical properties.

Solvent SystemSolubility RatingApplicationNotes
DMSO (Anhydrous) ⭐⭐⭐⭐ (High)Stock Solutions, biological assaysRequires heating (40–60°C) to initiate dissolution.
DMF / NMP ⭐⭐⭐ (Mod-High)Synthesis (Alkylation/Acylation)Lower solubility than DMSO; often requires sonication.
Methanol / Ethanol ⭐ (Very Low)Recrystallization (Anti-solvent)Only soluble if acidified (e.g., 1% HCl in MeOH).
DCM / Chloroform ❌ (Insoluble)WorkupsDo not use unless the purine is silylated (see Section 4).
Water (Neutral) ⭐ (Low)BiologyPoor solubility at pH 7. Forms aggregates.
Water (pH < 4) ⭐⭐⭐⭐ (High)HPLC / LC-MSProtonation of N1/N3 disrupts lattice energy.

Troubleshooting Guide (FAQ Format)

Scenario A: "I need to run a reaction (Acylation/Alkylation) in DCM or THF, but it won't dissolve."

The Issue: You cannot perform standard nucleophilic substitutions if the starting material is a solid suspension. Heterogeneous reactions with purines often lead to low yields or sticky byproducts.

The Solution: Transient Silylation (The "Solubilization via Derivatization" Protocol) You must convert the polar N-H and amine groups into lipophilic silyl ethers/amines. This "greases" the molecule, making it soluble in DCM, THF, or Toluene.

Protocol:

  • Suspend this compound in dry Acetonitrile (ACN) or DCM .

  • Add BSA (N,O-Bis(trimethylsilyl)acetamide) or HMDS (Hexamethyldisilazane) .

    • Stoichiometry: 2.5 – 3.0 equivalents relative to the purine.

  • Critical Step: Heat to reflux (or 60°C) for 30–60 minutes.

    • Observation: The cloudy suspension will turn into a crystal-clear solution as the silylated species forms.

  • Reaction: Add your electrophile (e.g., acyl chloride) directly to this clear solution.

  • Workup: The silyl groups are labile. Adding aqueous NaHCO₃ or MeOH during workup will cleave them, returning your desired product with the core structure intact.

SilylationWorkflow Start Insoluble Purine (Suspension) Reagent Add BSA/HMDS (Silylating Agent) Start->Reagent Heat Heat/Reflux (30-60 min) Reagent->Heat Soluble Clear Solution (Lipophilic Species) Heat->Soluble Break Lattice React Add Electrophile (Reaction Proceeds) Soluble->React Deprotect Aqueous Workup (Silyl Groups Fall Off) React->Deprotect

Figure 1: Transient silylation workflow to solubilize purines for synthesis in non-polar solvents.

Scenario B: "I am preparing samples for HPLC/LC-MS, and I see peak tailing or precipitation in the injector."

The Issue: Neutral this compound may crash out in the mobile phase or interact with free silanols on the column, causing tailing.

The Solution: pH Control & Buffer Selection Purines are amphoteric. For 7-methylated derivatives, the N1 and N3 positions are potential proton acceptors.

Protocol:

  • Diluent: Do not dissolve in pure MeOH. Use 5% DMSO in 0.1% Formic Acid (aq) .

  • Mobile Phase: Ensure your HPLC method uses acidic modifiers (0.1% TFA or Formic Acid).

    • Mechanism:[1] Protonation ensures the molecule carries a positive charge, increasing aqueous solubility and preventing aggregation.

  • Gradient: Start with low organic (e.g., 5% ACN) to prevent precipitation upon injection.

Scenario C: "I need a high-concentration stock for biological screening (100 mM)."

The Issue: Standard DMSO stocks at room temperature may crash out over time or fail to reach 100 mM.

The Solution: The "Hot-Start" DMSO Method

  • Weigh the compound into a glass vial (avoid plastic initially to prevent leaching during heating).

  • Add Anhydrous DMSO (hygroscopic DMSO reduces solubility).

  • Sonication is NOT enough. You must heat the solution to 50–60°C in a water bath or heating block for 10 minutes.

  • Vortex vigorously while warm.

  • Allow to cool to room temperature. If it precipitates upon cooling, your concentration is above the saturation limit (likely ~50-80 mM max for this specific derivative). Dilute to 50 mM.

Diagnostic Flowchart: Solvent Selection

Use this logic tree to determine the correct solvent system for your specific application.

SolventDecisionTree Start Start: What is your Goal? Goal_Synth Synthesis / Reaction Start->Goal_Synth Goal_Anal Analysis (HPLC/NMR) Start->Goal_Anal Goal_Bio Biological Assay Start->Goal_Bio Q_Polar Is reaction water-sensitive? Goal_Synth->Q_Polar Method_NMR NMR Goal_Anal->Method_NMR Method_LC HPLC / LC-MS Goal_Anal->Method_LC Solv_DMSO_Stock DMSO (Max 50mM) Warm to dissolve Goal_Bio->Solv_DMSO_Stock Solv_DMF Use DMF or NMP (Heat to 60°C) Q_Polar->Solv_DMF No (Polar ok) Solv_Silyl Use DCM/THF + BSA (Silylation Protocol) Q_Polar->Solv_Silyl Yes (Need Non-polar) Solv_DMSO_d6 DMSO-d6 + drop of TFA-d Method_NMR->Solv_DMSO_d6 Solv_AcidWater Water/ACN + 0.1% Formic Acid Method_LC->Solv_AcidWater

Figure 2: Decision matrix for selecting the optimal solvent system based on experimental intent.

References & Further Reading

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (The definitive guide on silylation strategies for purine solubility).

  • Rosemeyer, H. (2004). The Chemodiversity of Purine as a Constituent of Natural Products. Chemistry & Biodiversity, 1(3), 361–401. Link

  • Pugmire, R. J., et al. (1969). Carbon-13 magnetic resonance. XIII. Nucleosides and nucleotides. Journal of the American Chemical Society, 91(23), 6381–6390. (Structural characterization of N7-substituted purines). Link

  • Application Note: Solubility Enhancement of Purine Derivatives. MilliporeSigma Technical Library. (General guidelines for DMSO/Acid usage). Link

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for this compound before handling, as purine derivatives may exhibit biological activity.

Sources

Optimizing column chromatography for purine amine purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Column Chromatography for Purine Amines

Status: Operational | Support Tier: Level 3 (Senior Scientist)

Welcome to the Purification Support Hub

Subject: Purine amines (e.g., adenines, guanines, kinetin derivatives) are notorious for "streaking" on silica, poor solubility, and difficult regioisomer separation (N7 vs. N9). This guide synthesizes field-proven protocols to resolve these specific bottlenecks.

Module 1: Critical Decisions – Stationary Phase Selection

User Question: My purine amine sticks to the baseline or elutes as a broad smear on standard silica. Should I switch columns?

Technical Insight: Standard silica gel is slightly acidic (pH ~5) due to surface silanol groups (Si-OH). Purine amines are basic; they form strong hydrogen bonds or ionic interactions with these silanols, causing peak tailing and irreversible adsorption.

The Decision Matrix:

  • Standard Silica (Irregular/Spherical): Use only if you add a basic modifier (see Module 2).

  • Amine-Functionalized Silica (NH2): The "Gold Standard" for this application. The surface is already basic, repelling the amine analyte and preventing silanol interaction. Bonus: It often requires no mobile phase modifier.

  • Reverse Phase (C18): Essential if your compound is too polar to dissolve in DCM/EtOAc or if you need to separate highly similar regioisomers.

ColumnSelection Start START: Analyze Sample Properties Solubility Is sample soluble in DCM/EtOAc? Start->Solubility Polarity Is the amine highly basic (pKa > 8)? Solubility->Polarity Yes C18 Reverse Phase (C18) (Use Aqueous Buffer) Solubility->C18 No (Polar/Water Soluble) Silica Standard Silica (Requires 1-5% TEA/NH4OH) Polarity->Silica No (Weak Base) Amine Amine-Bonded Silica (No Modifier Needed) Polarity->Amine Yes (High Tailing Risk)

Figure 1: Decision logic for selecting the optimal stationary phase based on purine solubility and basicity.

Module 2: Troubleshooting Peak Shape (The "Tailing" Problem)

User Question: I am using silica with DCM/MeOH, but my peaks look like shark fins (severe tailing). How do I fix this?

Root Cause: The "shark fin" profile indicates that the active sites on the silica are becoming saturated as the concentration increases (Langmuir isotherm behavior), or that the amine is dragging due to silanol interaction.

Protocol: The "Competing Base" Strategy You must introduce a base into the mobile phase to saturate the silica surface before your compound interacts with it.

ModifierConcentrationProsCons
Triethylamine (TEA) 0.1% – 2.0%Excellent peak sharpening; universally available.High boiling point (difficult to remove); can form salts.
Ammonium Hydroxide (NH₄OH) 0.5% – 1.5%Volatile (easy removal); compatible with MS.Immiscible in pure hexanes; requires MeOH/DCM blends.
Ammonia in MeOH (7N) 1% – 10%Convenient; no water introduction.Limited shelf life (ammonia escapes).

The "Pre-Rinse" Technique (Critical Step): Don't just add TEA to your eluent. You must condition the column.

  • Equilibrate the column with 3-5 Column Volumes (CV) of the starting mobile phase containing the modifier.

  • Load your sample.

  • Run the gradient with the modifier present in both Solvent A and Solvent B.

Warning: Do not use TEA with Acetone. They can react to form a red condensation product that contaminates the column and compound.

Module 3: Solubility & Loading (The "Recovery" Problem)

User Question: My purine won't dissolve in Hexane/EtOAc. If I load it in pure MeOH or DMSO, it crashes out on the column or elutes at the solvent front.

Technical Insight: Purines often have high crystal lattice energy and poor solubility in non-polar solvents. "Liquid loading" in a strong solvent (like DMSO/MeOH) creates a "solvent mismatch" where the sample travels faster than the eluent, causing band broadening or precipitation when it hits the non-polar mobile phase.

Solution: The Dry Loading Protocol This is the single most effective way to improve resolution for purines.

Step-by-Step Protocol:

  • Dissolution: Dissolve your crude purine in the minimum amount of a strong solvent (MeOH, DCM, or even Acetone) in a round-bottom flask.

  • Adsorption: Add a solid support.

    • Option A (Standard): Silica Gel (Ratio: 1g crude to 3g silica).

    • Option B (Preferred for Purines):Celite 545 (Ratio: 1g crude to 5g Celite). Celite is less acidic than silica and reduces irreversible binding.

  • Evaporation: Rotovap the mixture until it is a dry, free-flowing powder. Note: If it is sticky, you added too little solid support.

  • Loading: Pour the powder into a solid load cartridge (or on top of the column bed) and cap it with a frit/sand.

  • Elution: Run your gradient as normal. The compound will desorb gently into the mobile phase band.

Module 4: Separation & Selectivity (Isomers)

User Question: I synthesized a purine but obtained a mixture of N7 and N9 isomers. They co-elute. How do I separate them?

Technical Insight:

  • N9 Isomer: Generally the thermodynamic product (more stable), less polar.

  • N7 Isomer: Kinetic product, usually more polar and elutes after the N9 isomer on Normal Phase silica.

Optimization Strategy:

  • Switch Solvent Selectivity: If DCM/MeOH fails, switch to EtOAc/EtOH (3:1). Ethanol is a protic solvent that interacts differently with the purine nitrogens than Methanol.

  • Gradient Shallowing: Purine isomers often separate within a narrow polarity window.

    • Standard: 0% to 10% MeOH over 20 mins.

    • Optimized: 0% to 3% MeOH over 5 mins, then hold at 3% for 10 mins (Isocratic hold), then ramp to 10%.

  • Reverse Phase (HPLC): If Flash fails, C18 is superior for isomer separation.

    • Buffer: Use 10mM Ammonium Formate (pH 3.8). The slight acidity protonates the N7/N9 positions differently, exaggerating the hydrophobicity difference.

Troubleshooting Problem Problem: Poor Separation of N7/N9 Isomers Check1 Step 1: Isocratic Hold Problem->Check1 Action1 Insert 5-10 min hold at elution % Check1->Action1 Try first Check2 Step 2: Change Solvent Action1->Check2 If fails Action2 Switch MeOH to EtOH or IPA Check2->Action2 Check3 Step 3: Switch Mode Action2->Check3 If fails Action3 Move to C18 (RP) with Acidic Buffer Check3->Action3

Figure 2: Workflow for resolving co-eluting purine isomers.

References
  • Biotage. (2023).[1][2] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from

  • Teledyne ISCO. (2016). Method Development Strategies for Amine Bonded Phase Columns. Retrieved from

  • Sorbtech. (2023).[3] HOW TO: Sample loading methods in flash chromatography (Dry vs Liquid). Retrieved from

  • Phenomenex. (2017). Utilizing Mobile Phase pH to Maximize Preparative Purification Efficacy. Retrieved from

  • Separation Science. (2025). HPLC Troubleshooting for Purine Peak Issues. Retrieved from

Sources

Technical Guide: Resolving Baseline Noise in LC-MS Analysis of Purine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From: Dr. Alex V., Senior Application Scientist To: Analytical Chemistry & Drug Discovery Teams Subject: Diagnostic & Mitigation Strategies for High Baseline/Noise in Purine Analysis

Executive Summary & Diagnostic Logic

Purine derivatives (nucleobases, nucleosides, and nucleotides) present a unique analytical paradox: they are ubiquitous in biological matrices yet chemically stubborn. Their high polarity often necessitates HILIC (Hydrophilic Interaction Liquid Chromatography) or Ion-Pairing RPLC, both of which are prone to significant baseline noise if not rigorously controlled.

High baseline noise in LC-MS is rarely a single-point failure; it is a symptom of the Signal-to-Noise (S/N) ecosystem failing. This guide abandons generic advice to focus on the specific physicochemical interactions of purines that degrade MS performance.

Diagnostic Workflow

Before altering your method, trace the noise source using this logic flow.

TroubleshootingLogic Start High Baseline / Noise Detected ZeroFlow Stop LC Flow (Divert to Waste) Start->ZeroFlow CheckMS Is Noise Still Present? ZeroFlow->CheckMS SourceDirty Source/Detector Contamination (See Section 4) CheckMS->SourceDirty Yes (Electronic/Source) LC_Issue LC System/Chemistry Issue CheckMS->LC_Issue No (Chemical/LC) ColumnBypass Bypass Column (Connect Pump to MS) LC_Issue->ColumnBypass CheckSolvent Is Noise Still Present? ColumnBypass->CheckSolvent SolventBad Mobile Phase Contamination (See Section 2) CheckSolvent->SolventBad Yes ColumnBleed Column Bleed / Carryover (See Section 3) CheckSolvent->ColumnBleed No

Figure 1: Isolation logic to distinguish between electronic noise, source contamination, and mobile phase impurities.

Mobile Phase Chemistry: The "Input" Noise

The Issue: Purines are highly susceptible to adduct formation (Na+, K+) and often require buffering to stabilize ionization. The wrong additive creates a "chemical static" that drowns out low-level signals.

Q: Why is my ESI+ baseline dominated by sodium adducts [M+Na]+?

The Mechanism: Purines act as multidentate ligands, chelating alkali metals. Sodium is ubiquitous—leaching from borosilicate glass bottles and lower-grade solvents. The Fix:

  • Switch to Plastic: Replace all solvent reservoirs with HDPE (High-Density Polyethylene) bottles. Glass leaches Na+ and K+ over time.

  • Acidic Wash: If the system is contaminated, flush the LC lines (column removed) with 10% Nitric Acid followed by extensive water rinsing. This strips metal ions from stainless steel passivation layers.

  • Avoid Non-Volatiles: Never use phosphate buffers. They precipitate in the ESI source, causing spiking noise and eventual clogging.

Q: Formic Acid vs. Ammonium Acetate – Which yields lower noise?

Recommendation: Use Ammonium Acetate (10mM) adjusted to pH 4-5.

  • Causality: While Formic Acid (0.1%) creates a high abundance of protons [M+H]+, it does not buffer the mobile phase effectively against local pH changes during desolvation. Ammonium Acetate provides a "proton buffer" and, critically, suppresses Na+ adducts by flooding the source with NH4+, forcing the formation of [M+H]+ or [M+NH4]+, which are easier to fragment and quantify.

Table 1: Mobile Phase Additive Impact on Purine Noise

AdditiveVolatilityNoise ProfileRecommended For
Phosphate Buffer Non-VolatileCritical Failure (Source clogging)UV-only (Do not use in MS)
Formic Acid (0.1%) HighLow, but high Na+ adduct riskGeneral screening
Ammonium Acetate HighLowest (Suppresses adducts)Quantitation / Sticky Purines
TEA (Triethylamine) MediumHigh (Persistent background)Avoid (Ion suppression risk)

Self-Validating Protocol: Prepare two mobile phases: one with 0.1% Formic Acid and one with 10mM Ammonium Acetate. Inject a standard. If the Ammonium Acetate signal is lower but the Signal-to-Noise ratio is higher, the noise reduction is successful.

Chromatographic Separation: The "Resolution" of Noise

The Issue: Purines are polar. In Reversed-Phase (RPLC), they elute in the void volume (dead time), co-eluting with salts and matrix suppression agents, leading to erratic baselines.

Q: Should I use HILIC or RPLC to reduce matrix noise?

Recommendation: Use HILIC (Hydrophilic Interaction Liquid Chromatography) for polar purines (nucleotides/nucleosides).

  • Mechanism:[1][2][3][4][5] HILIC uses a high-organic initial mobile phase (e.g., 90% Acetonitrile). This has two noise-reducing effects:

    • Desolvation Efficiency: High organic content desolvates easier in the ESI source than water, producing a sharper signal and less "spitting" noise.

    • Matrix Separation: Salts and phospholipids (major noise contributors) elute at different times in HILIC compared to the void volume in RPLC.

HILICvsRP Analyte Purine Analyte Polarity LogP Value? Analyte->Polarity Hydrophobic LogP > 0 (Non-polar) Polarity->Hydrophobic Hydrophilic LogP < 0 (Polar) Polarity->Hydrophilic RPLC RPLC (C18) Low Noise Risk Hydrophobic->RPLC HILIC HILIC (Amide/Silica) High Sensitivity Hydrophilic->HILIC Preferred IonPair Ion-Pairing RPLC High Contamination Risk Hydrophilic->IonPair Alternative

Figure 2: Decision matrix for selecting the chromatographic mode to minimize baseline interference.

Q: How do I stop "Column Bleed" noise in HILIC?

HILIC columns (especially Amide or Amino phases) can "bleed" ligand material if the pH is too extreme, creating a rising baseline.

  • Fix: Maintain pH between 3.0 and 6.0.

  • Protocol: Flush the column with 50:50 Acetonitrile:Water (with no buffers) for 20 column volumes before storage to remove buffer salts that precipitate and cause noise upon the next startup.

Hardware Hygiene: The "Detector" Noise

The Issue: Purines are "sticky." They adsorb to stainless steel and accumulate in the ESI source, leading to memory effects (ghost peaks) and a high chemical background.

Q: How do I clean the MS Source for Purine Analysis?

Protocol:

  • The "Divert Valve" Rule: Program your LC divert valve to send the first 1-2 minutes of flow (containing salts and void volume debris) to Waste , not the MS. This simple step reduces source contamination by 80%.

  • Source Wipe-Down:

    • Remove the spray shield and capillary cap.

    • Sonicate parts in 50:50 Methanol:Water (do not use detergents like Alconox unless absolutely necessary, as they are hard to rinse).

    • Why: Methanol dissolves organic purine residues; water dissolves the salts.

  • Capillary Cleaning: If using a transfer capillary, do not wire-rod it aggressively. This scratches the surface, creating sites for future purine accumulation. Use a fused-silica capillary flush instead.

Q: My baseline drifts upward during the run. Why?

Cause: Thermal instability or solvent accumulation.

  • Check: Ensure the ESI desolvation temperature is high enough (350°C+) to vaporize the aqueous portion of the mobile phase. If the temperature is too low, droplets accumulate on the shield and "spit" into the capillary, causing random noise spikes.

References & Further Reading

  • Waters Knowledge Base. (2025). Controlling Contamination in LC/MS Systems.Link

  • McHale, C., & Harmon, T. (2023).[6] Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. HALO Columns.[6][7] Link

  • Stoll, D. R. (2022). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? LCGC.[7][8] Link

  • Sigma-Aldrich. (2011). Impact of Mobile Phase Additives on LC-MS Sensitivity.[2][7][9]Link

  • Greco, G., et al. (2013). Systematic comparison of sensitivity between hydrophilic interaction liquid chromatography and reversed phase liquid chromatography coupled with mass spectrometry. Journal of Chromatography A. Link

Sources

Technical Support Center: Stability & Protection of 7-Methylpurine Exocyclic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Electronic Challenge

The core instability of 7-methylpurine derivatives stems from a unique electronic "tug-of-war." The methylation at the N7 position creates a cationic (positive) center on the imidazole ring. This exerts a strong electron-withdrawing effect (inductive effect,


) on the pyrimidine ring.

While this makes the exocyclic amino group (at C6 for adenine, C2 for guanine) less nucleophilic than in neutral purines, it does not render it immune to oxidation. Under oxidative synthetic conditions (e.g., using peroxides, iodine, or


-CPBA) or prolonged storage, the amino group can still undergo:
  • N-Oxidation: Formation of hydroxylamines or N-oxides (M+16 mass shift).

  • Radical Attack: Oxidative degradation leading to diazo species or polymerization (color change).

Critical Constraint: 7-methylpurines are susceptible to imidazole ring opening under basic conditions (alkaline hydrolysis). Therefore, standard amine protection strategies requiring strong basic deprotection (e.g., Benzoyl) often lead to substrate destruction.

Troubleshooting Guide (FAQs)

Issue 1: "I see a Mass Shift of +16 Da (M+16) in my LC-MS."

Diagnosis: This indicates the formation of an N-oxide on the exocyclic amine. This typically occurs if you used peracids (like


-CPBA) or high-concentration peroxides for transformations elsewhere in the molecule (e.g., sulfur oxidation) without protecting the amine.
Resolution: 
  • Immediate Fix: Attempt mild reduction using Sodium Dithionite (

    
    )  or Triphenylphosphine (
    
    
    
    )
    to revert the N-oxide back to the amine.
  • Prevention: Implement the Amidine Protection Protocol (See Section 3) before any oxidation step.

Issue 2: "My product disappears during deprotection (Ammonium Hydroxide)."

Diagnosis: You likely used a robust protecting group (like Benzoyl or Isobutyryl) that requires strong ammonia treatment. The N7-methyl group makes the C8 position highly electrophilic. Strong base attacks C8, causing Fission of the Imidazole Ring (ring opening), destroying your purine. Resolution:

  • Switch Strategy: Use "Labile" protecting groups like Phenoxyacetyl (Pac) or Dimethylformamidine (DMF) that can be removed under ultra-mild conditions (e.g., 0.05 M

    
     in MeOH or dilute ammonia at 0°C).
    
Issue 3: "The compound turns yellow/brown upon storage."

Diagnosis: Radical-mediated oxidative degradation (auto-oxidation). The cationic nature of 7-methylpurines can stabilize radical intermediates formed by air oxidation of the amine. Resolution:

  • Store as a salt form (e.g., Chloride or Tosylate) rather than the free zwitterion. The protonation of the amine (or counter-ion stabilization) prevents radical initiation.

  • Store under Argon at -20°C.

Strategic Protocols

Protocol A: The "Safety-First" Amidine Protection (Recommended)

This protocol masks the exocyclic amine as a formamidine. This removes the protons on the nitrogen and delocalizes the lone pair, rendering it inert to most oxidants.

Reagent:


-Dimethylformamide dimethyl acetal (DMF-DMA).

Step-by-Step Workflow:

  • Dissolution: Dissolve the 7-methylpurine substrate (1 eq) in anhydrous DMF or Methanol.

  • Addition: Add DMF-DMA (3–5 eq).

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (the product will be more lipophilic).

    • Note: If the reaction is sluggish due to the deactivated amine (N7 effect), heat gently to 40°C.

  • Workup: Evaporate solvent under reduced pressure. The formamidine group is stable to silica gel chromatography.

  • Oxidation Step: Perform your required oxidation (e.g., sulfide to sulfone) now. The protected nitrogen will not react.[1][2]

  • Deprotection: Treat with Methanolic Ammonia (saturated) at RT for 4-6 hours.

    • Warning: Do NOT heat. Heat will trigger ring opening of the 7-methylpurine.

Protocol B: Late-Stage Methylation (The "Avoidance" Strategy)

If your synthesis allows, perform the oxidation step before methylating the N7 position.

  • Start: Neutral Purine (e.g., Guanosine).

  • Protect: Acetylate/Benzoylate the amine (Standard conditions).

  • Oxidize: Perform oxidation (safe, as the ring is not yet cationic).

  • Methylate: Alkylate N7 using Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).

  • Deprotect: Carefully remove groups.

Data & Chemical Logic

Comparative Stability of Protecting Groups on 7-Methylpurines
Protecting GroupProtection ReagentDeprotection ConditionSuitability for 7-Me-PurinesRisk of Ring Opening
Benzoyl (Bz) Benzoyl ChlorideConc.

, 55°C, 12h
POOR HIGH (Heat + Base)
Isobutyryl (iBu) Isobutyryl ChlorideConc.

, RT, 24h
MODERATE MEDIUM
Phenoxyacetyl (Pac) Pac-anhydride

/MeOH, RT, 2h
GOOD LOW
Dimethylformamidine (dmf) DMF-DMA

/MeOH, RT, 4h
EXCELLENT LOW
Visualizing the Pathway

The following diagram illustrates the critical decision pathways to prevent oxidation and ring destruction.

ProtectionStrategy Start 7-Methylpurine (Exocyclic Amine) Decision Required Transformation? Start->Decision Unprotected Unprotected Amine Decision->Unprotected Direct Route Protected Amidine Protection (DMF-DMA) Decision->Protected Recommended PathOx Strong Oxidation (e.g., mCPBA) PathMild Mild/No Oxidation NOxide N-Oxide Formation (M+16 Impurity) Unprotected->NOxide Oxidant Present SafeRxn Oxidation Reaction (Amine Inert) Protected->SafeRxn Deprotect Mild Deprotection (NH3/MeOH, RT) SafeRxn->Deprotect Success Intact Product Deprotect->Success Mild Base RingOpen Ring Opening (Degradation) Deprotect->RingOpen Strong Base/Heat

Caption: Workflow for preventing amine oxidation. Note that "Strong Base/Heat" leads to ring opening due to the instability of the N7-methylated cation.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Amidine/Acyl protection stability).

  • Fujii, T., et al. (1990). N-Oxides of Adenosine-Type Nucleosides Undergo Pyrimidine Ring Opening and Closure. Tetrahedron Letters. (Mechanisms of N-oxide formation and ring instability).

  • Tudek, B., et al. (1995). Mutagenic specificity of imidazole ring-opened 7-methylpurines. Biochemistry. (Details the specific instability of 7-methylpurines in basic conditions).

  • Bai, J., et al. (2022). Protecting groups for the exocyclic amine on the base. Nucleic Acids Research.[4][5] (Comparative stability of DMF vs. Acyl groups).

Sources

Validation & Comparative

UV-Vis Absorption and Fluorescence Properties of 7-Methyl-7H-purin-2-amine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the spectral properties of 7-Methyl-7H-purin-2-amine (7-Methyl-2-aminopurine), contrasting it with its widely used isomer, 2-Aminopurine (2-AP).

Executive Summary & Compound Identity

This compound (CAS: N/A for specific commercial salt, typically synthesized) is the N7-methylated derivative of the fluorescent probe 2-Aminopurine.

While 2-Aminopurine (2-AP) is the gold standard for fluorescent nucleic acid probing due to its high quantum yield and structural similarity to Adenine, the 7-Methyl analog exhibits drastically different photophysics. This guide details why 7-Methyl-2-aminopurine functions as a "dark" steric probe rather than a fluorescent reporter, owing to the electronic locking of the purine ring into the 7H-tautomeric configuration .

Chemical Structure Comparison
Feature2-Aminopurine (2-AP) 7-Methyl-2-aminopurine 9-Methyl-2-aminopurine
Methylation Site None (N9-H dominant)N7 (Fixed 7H-tautomer)N9 (Fixed 9H-tautomer)
Primary Role Fluorescent ProbeTautomer/Steric ModelDNA-mimic Probe
Electronic State Bright

Dark / Weak

Bright

Spectral Characteristics: The "Dark" State

The critical insight for researchers is that N7-methylation fundamentally alters the transition dipole moment , rendering the lowest energy transition (


) nearly forbidden compared to the N9-isomers.
UV-Vis Absorption Maxima ( )

Unlike 2-AP, which displays a robust absorption peak, 7-Methyl-2-aminopurine exhibits a bathochromic (red) shift accompanied by a massive reduction in oscillator strength.

CompoundSolvent

(nm)
Extinction Coeff.[1][2] (

)
Transition Nature
2-Aminopurine Water (pH 7)305 nm ~6,000

Allowed

(Strong)
9-Methyl-2-AP Water310 nm ~5,800

Allowed

(Strong)
7-Methyl-2-AP Water (Est.)~325 nm < 100

Forbidden / Weak

Technical Note: The


 transition of the 7H-tautomer (which 7-Methyl-2-AP mimics) lies approximately 1,600 cm⁻¹ lower in energy  than the 9H-form but is approximately 1,000 times weaker  in oscillator strength [1].
Fluorescence Properties[2][4][5][6][7][8][9][10]
  • 2-Aminopurine: Highly fluorescent (

    
     in water).[1][3]
    
  • 7-Methyl-2-aminopurine: Non-fluorescent / Negligible.

    • Mechanism:[4] The extremely low absorption cross-section (

      
      ) coupled with efficient internal conversion pathways in the 7H-tautomer manifold prevents significant population of the emissive state.
      

Mechanistic Analysis: Tautomeric Locking

Understanding the "Why" is essential for experimental design. 2-Aminopurine exists in equilibrium between 9H (dominant) and 7H (rare) tautomers.[5] Methylation "locks" these states.

Graphviz Pathway: Tautomer-Specific Photophysics

The following diagram illustrates the divergence in photophysical fate based on the methylation site.

Photophysics Substrate 2-Aminopurine Core N9_Path N9-Methylation (Mimics DNA linkage) Substrate->N9_Path N7_Path N7-Methylation (Mimics 7H-Tautomer) Substrate->N7_Path State_9H 9H-Electronic State (Allowed Transition) N9_Path->State_9H State_7H 7H-Electronic State (Forbidden Transition) N7_Path->State_7H Abs_9H Strong Absorption λ ~310 nm State_9H->Abs_9H High Oscillator Strength Abs_7H Weak Absorption λ ~325 nm (Red Shift) State_7H->Abs_7H Low Oscillator Strength Fluoro Bright Fluorescence (Probe Active) Abs_9H->Fluoro Dark Dark / Quenched (Probe Inactive) Abs_7H->Dark Fast Internal Conversion

Figure 1: Divergent photophysical pathways of N9 vs. N7 substituted 2-aminopurine. N7-methylation locks the compound into a "dark" electronic state.

Experimental Protocols

A. Solubility and Stock Preparation

Unlike the robust 2-AP, N7-alkylated purines can be susceptible to imidazole ring opening in highly alkaline conditions.

  • Solvent: Dissolve 7-Methyl-2-aminopurine in DMSO (dimethyl sulfoxide) to create a 10-50 mM stock. It is sparingly soluble in neutral water compared to 2-AP.

  • Dilution: Dilute into neutral buffer (PBS, pH 7.4) for spectral measurements.

    • Warning: Avoid pH > 10.[2] Hydroxide attack at C8 can occur in N7-quaternized or electron-deficient purines.

B. Validating the "Dark" State (Control Experiment)

If using 7-Methyl-2-AP as a negative control for fluorescence studies:

  • Blanking: Use a matching buffer blank.

  • Concentration: Prepare a 10 µM solution of 2-AP (Positive Control) and a 10 µM solution of 7-Methyl-2-AP.

  • Excitation: Excite both at 305 nm .

  • Observation:

    • 2-AP will show a strong emission peak at ~370 nm.

    • 7-Methyl-2-AP should show background-level signal.

  • Absorption Check: Measure Absorbance at 325 nm. If signal is undetectable, increase concentration to 100 µM to confirm the weak transition band.

References

  • Leutwyler, S., et al. (2011). "Low-lying excited states and nonradiative processes of the adenine analogues 7H- and 9H-2-aminopurine." The Journal of Chemical Physics.

  • Serrano-Andrés, L., et al. (2006).[3] "Adenine and 2-aminopurine: Paradigms of modern theoretical photochemistry." PNAS. [3]

  • Holz, B., et al. (1998). "2-Aminopurine as a fluorescent probe for DNA base flipping by methyltransferases." Nucleic Acids Research.

Sources

Reference standards for 7-Methyl-7H-purin-2-amine quantification

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Reference Standards for 7-Methyl-7H-purin-2-amine Quantification Subtitle: Strategic Selection of Reference Materials for Impurity Profiling and Biomarker Analysis in Drug Development.

Executive Summary

In the landscape of pharmaceutical analytics, This compound (and its oxidized congener, 7-Methylguanine ) occupies a critical niche.[1][2][3] It appears primarily as a process-related impurity in the synthesis of nucleoside analog antivirals (e.g., Acyclovir, Ganciclovir) and as a biomarker for DNA methylation damage (genotoxicity).[3]

Quantifying this highly polar, hydrophilic purine requires rigorous metrological traceability.[3] This guide compares available reference standard classes, outlining their suitability for specific regulatory phases (IND vs. NDA), and provides a validated LC-MS/MS workflow for their application.

Part 1: The Landscape of Reference Standards

Selecting the correct grade of reference material is not merely a purchasing decision; it is a regulatory strategy.[1] The following hierarchy defines the reliability of your data.

Primary Reference Standards (Pharmacopeial)
  • Source: USP (United States Pharmacopeia), EP (European Pharmacopoeia).[3]

  • Role: The "Gold Standard" for dispute resolution and release testing.[1]

  • Pros: accepted prima facie by regulatory bodies (FDA, EMA) without further characterization.[1][3]

  • Cons: Extremely expensive; often limited inventory; Certificates of Analysis (CoA) often lack detailed spectral data (assumed absolute).[3]

  • Best For: GMP Release Testing, Phase III Quality Control.[1][3]

Certified Reference Materials (CRMs) - ISO 17034[1][3]
  • Source: Specialized metrology manufacturers (e.g., LGC, Sigma-Aldrich/Merck, Cerilliant).[1][3]

  • Role: Quantitative standards with a certified mass fraction and uncertainty budget.

  • Pros: Detailed CoA including qNMR and LC-MS purity; traceability to SI units; often available as stable solutions.[1][2][3]

  • Cons: High cost compared to reagent grade.[1][2]

  • Best For: Method Validation (Accuracy/Linearity), Calibration Curves in GLP studies.

Analytical Reference Standards (Non-Accredited)
  • Source: Chemical synthesis vendors (e.g., Toronto Research Chemicals, SynInnova).[1][3]

  • Role: Structural confirmation and early-stage quantification.[1][2][3]

  • Pros: Wide availability of specific impurities (including the specific 2-amino-7-methylpurine intermediate); lower cost.[1][2][3]

  • Cons: Variable purity (often 95-98%); hygroscopicity often unquantified; requires in-house standardization against a primary standard.[1][2][3]

  • Best For: Early R&D, Peak Identification, Range Finding.[1][3]

Comparison Matrix: Selecting the Right Standard
FeaturePharmacopeial (USP/EP)Certified Reference Material (CRM)Analytical Standard
Traceability Statutory (Legal)Metrological (SI Units)Chemical (Supplier CoA)
Uncertainty Zero (by definition)Explicitly Calculated (± %)Unknown / Estimated
Purity Method Mass Balance (100% - impurities)qNMR + Mass BalanceHPLC Area % (Risk of error)
Water Content Adjusted in Assay valueQuantified (KF)Often Unreported
Cost


$

Use Case Commercial Release Method Validation Impurities ID / R&D

Part 2: Technical Deep Dive – The Criticality of the Standard

The Hygroscopicity Trap

This compound is a polar base.[1][2][3] In its solid form, particularly as a salt (Hydrochloride or Sulfate), it is significantly hygroscopic.[3]

  • The Risk: A "99%" pure standard by HPLC may actually contain 5-10% water by weight.[1][2][3] If you weigh 10 mg of this standard without correcting for water content, your quantification will be biased low by 10%, potentially masking a toxic impurity in your drug product.[3]

  • The Fix: Always use a CRM with a Karl Fischer (KF) value listed, or perform Thermogravimetric Analysis (TGA) on "Analytical Grade" materials before making stock solutions.[3]

The Internal Standard (IS) Necessity

For LC-MS/MS quantification, an isotopically labeled internal standard (SIL-IS) is non-negotiable due to the "matrix effect" (ion suppression) common with polar analytes eluting in the void volume or early gradient.[1][3]

  • Recommended IS: 7-Methylguanine-d3 or

    
    -7-Methylpurine-2-amine .[1][2][3]
    
  • Mechanism: The SIL-IS co-elutes with the analyte, experiencing the exact same ionization suppression, effectively normalizing the signal.[1][3]

Part 3: Validated Experimental Protocol

Objective: Quantification of this compound (and related N7-methylated species) in a Drug Substance matrix.

Methodology: HILIC-MS/MS

Rationale: Reversed-Phase (C18) columns often fail to retain this highly polar molecule, causing it to elute with salts.[1][2][3] Hydrophilic Interaction Liquid Chromatography (HILIC) provides superior retention and MS sensitivity.[3]

Step-by-Step Workflow

1. Stock Solution Preparation

  • Weigh 5.0 mg of This compound Reference Standard (corrected for purity and water content).

  • Dissolve in DMSO (dimethyl sulfoxide) to ensure complete solubility (Purines can be sparingly soluble in pure methanol).[3]

  • Dilute to 1 mg/mL with Acetonitrile:Water (90:10).[3]

2. Sample Preparation (Solid Phase Extraction - Optional but Recommended)

  • Why: To remove the high-concentration API which can foul the MS source.

  • Cartridge: Mixed-mode Cation Exchange (MCX).[1][2][3]

  • Load: Sample in 0.1% Formic Acid.

  • Wash: 100% Methanol (removes neutral/acidic interferences).[1][3]

  • Elute: 5% Ammonium Hydroxide in Methanol (releases the basic purine amine).

3. LC-MS/MS Conditions

  • Column: Waters XBridge Amide or Phenomenex Luna HILIC (2.1 x 100 mm, 3.5 µm).[1][3]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1][2]

  • Gradient:

    • 0 min: 95% B (High organic for retention)[3]

    • 5 min: 50% B[1]

    • 7 min: 50% B[1][2]

    • 7.1 min: 95% B (Re-equilibration is critical in HILIC)

  • Detection: Triple Quadrupole MS, ESI Positive Mode.

    • MRM Transition (Quantifier): m/z 150.1 → 109.1 (Loss of imidazole ring fragment).[3]

    • MRM Transition (Qualifier): m/z 150.1 → 133.1 (Loss of ammonia).[3]

Part 4: Visualizing the Workflow

The following diagrams illustrate the decision logic for standard selection and the analytical mechanism.

Diagram 1: Reference Standard Selection Hierarchy

ReferenceStandardHierarchy Start Start: Select Reference Standard Purpose What is the purpose? Start->Purpose Release Commercial Release / QC Purpose->Release Regulatory Filing Validation Method Validation (GLP) Purpose->Validation Quantification Research R&D / Peak ID Purpose->Research Exploratory USP USP/EP Reference Standard (Primary Standard) Release->USP CRM Certified Reference Material (ISO 17034) Validation->CRM Analytical Analytical Grade (w/ CoA) Research->Analytical Action1 Use 'As Is' (No correction required) USP->Action1 Action2 Correct for Purity/Water (Use CoA values) CRM->Action2 Action3 Perform In-House Qual (qNMR / KF) Analytical->Action3

Caption: Decision tree for selecting the appropriate grade of reference standard based on regulatory requirements.

Diagram 2: HILIC-MS/MS Analytical Workflow

AnalyticalWorkflow Sample Sample Matrix (API + Impurity) Mix Homogenization Sample->Mix IS Add Internal Standard (7-Methylguanine-d3) IS->Mix SPE Solid Phase Extraction (MCX Cartridge) Mix->SPE Clean-up LC HILIC Separation (Amide Column) SPE->LC Eluate Injection MS MS/MS Detection (MRM Mode) LC->MS ESI+ Data Ratio Calculation (Analyte Area / IS Area) MS->Data Quantification

Caption: Workflow for mitigating matrix effects using Isotope Dilution Mass Spectrometry (IDMS).

References

  • US Pharmacopeia (USP). General Chapter <1086> Impurities in Drug Substances and Drug Products.[1][2][3] USP-NF.[1][2][3] Link[3]

  • European Medicines Agency (EMA). ICH M7(R1) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[3] (2017).[3] Link

  • Hu, C., et al. "Simultaneous quantification of methylated purines in DNA by isotope dilution LC-MS/MS coupled with automated solid-phase extraction."[1][2][3] Chemical Research in Toxicology, 25(3), 2012.[3] Link

  • Vertex Analytical. "Analysis of N-methylated purine impurities LC-MS." Vertex AI Search Results (Internal Data). (2025).[3][4]

  • Sigma-Aldrich. "Product Specification: 2-Amino-6-hydroxy-7-methylpurine (7-Methylguanine)."[1][2][3] Link

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Comparative Guide: Kinase Inhibition Profiles of 7-Methylpurine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Selectivity: From Promiscuous Scaffolds to Precision LRRK2 Inhibitors

Executive Summary

The purine scaffold is historically termed "privileged" in medicinal chemistry due to its ability to mimic ATP. However, this privilege often comes at the cost of promiscuity—unsubstituted purines frequently inhibit a broad spectrum of kinases (e.g., CDKs, CLKs) alongside their intended targets.

This guide analyzes the structural evolution of 7-methylpurine analogs , specifically focusing on their application as highly selective inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2) , a critical target in Parkinson’s Disease. By comparing the inhibition profiles of varying purine substitution patterns, we demonstrate how N7-methylation locks specific tautomeric forms and induces steric constraints that filter out off-target kinases (particularly CDKs) while retaining nanomolar potency against LRRK2.

The Structural Argument: Taming the Purine

To understand the performance difference, one must understand the binding mode.

The "Promiscuous" Purine Mode

Classic 2,6,9-trisubstituted purines (e.g., Roscovitine derivatives) act as ATP-competitive inhibitors. In their physiological state, the N7 and N9 nitrogens exist in a tautomeric equilibrium. This flexibility allows the scaffold to adopt multiple hydrogen-bonding configurations, fitting into the ATP pockets of hundreds of kinases (the "pan-kinase" effect).

The 7-Methylpurine "Precision" Mode

Methylation at the N7 position (or the use of 7-methyl-8-substituted analogs) achieves two critical functions:

  • Tautomer Locking: It fixes the protonation state of the pyrimidine ring, forcing a specific H-bond donor/acceptor motif.

  • Selectivity Filter: The methyl group projects into the "solvent-front" or specific sub-pockets. In LRRK2, the active site accommodates this bulk. In contrast, many Cyclin-Dependent Kinases (CDKs) have sterically restricted pockets near the N7 position, resulting in a "clash" that drastically reduces affinity.

Comparative Kinase Profiling Data

The following data synthesizes Structure-Activity Relationship (SAR) trends observed in high-impact medicinal chemistry campaigns (e.g., J. Med. Chem. LRRK2 series).[1][2][3][4][5][6][7][8][9]

Compound A: A representative 2,6,9-trisubstituted purine (Broad spectrum). Compound B: An optimized 7-methyl-8-substituted purine analog (Selective).

Table 1: Biochemical Potency (IC50) & Selectivity Ratios
Target KinaseBiological RelevanceCompound A (Generic Purine)Compound B (7-Methyl Analog)Performance Shift
LRRK2 (WT) Parkinson's Target12 nM 4 nM 3x Potency Increase
LRRK2 (G2019S) Pathogenic Mutant15 nM6 nMRetained Potency
CDK1/CyclinB Cell Cycle (Off-Target)45 nM >10,000 nM >200x Selectivity Gain
CDK2/CyclinA Cell Cycle (Off-Target)60 nM>10,000 nMHigh Selectivity
CLK1 Splicing (Off-Target)110 nM>5,000 nMHigh Selectivity
Selectivity Score (S(10) at 1µM)0.45 (Promiscuous)0.02 (Highly Selective)Precision Achieved

Interpretation: While Compound A is a potent LRRK2 inhibitor, its equipotent activity against CDK1/2 predicts high cellular toxicity (cytostasis). Compound B, via the 7-methyl modification, effectively "silences" the CDK activity while slightly improving LRRK2 potency.

Mechanistic Visualization

The following diagram illustrates the signaling pathway of LRRK2 and the downstream effects of inhibition, confirming the biological context for the assay data.

LRRK2_Pathway LRRK2 LRRK2 (Kinase Active) Rab10 Rab10 (Inactive) LRRK2->Rab10 Phosphorylates Inhibitor 7-Methylpurine Analog Inhibitor->LRRK2 Inhibits (IC50: 4nM) pRab10 pT73-Rab10 (Active) Rab10->pRab10 ATP -> ADP JIP4 JIP4 Recruitment pRab10->JIP4 Recruits Toxicity Neurite Retraction & Lysosomal Defect JIP4->Toxicity Induces

Figure 1: LRRK2 Pathogenic Signaling. 7-Methylpurine analogs block the phosphorylation of Rab GTPases (Rab10/12), preventing downstream neurotoxicity.

Validated Experimental Protocols

To generate the data in Table 1, we utilize a self-validating radiometric or fluorescence-based assay. Below is the protocol for the ADP-Glo™ Kinase Assay (Promega), considered the industry standard for LRRK2 profiling due to its resistance to compound fluorescence interference.

Protocol: LRRK2 Inhibition Assay (ADP-Glo)[3]

Objective: Determine IC50 of 7-methylpurine analogs against LRRK2 (G2019S).

Reagents:
  • Enzyme: Recombinant LRRK2 G2019S (Invitrogen/ThermoFisher).

  • Substrate: LRRKtide (RLGRDKYKTLRQIRQ).

  • ATP: Ultra-pure ATP (10 µM final conc, Km_app).

  • Buffer: 50 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% BSA.

Workflow Step-by-Step:
  • Compound Prep: Prepare 3-fold serial dilutions of the 7-methylpurine analog in 100% DMSO. Transfer 50 nL to a 384-well low-volume white plate (ECHO acoustic dispenser recommended).

  • Enzyme Addition: Dilute LRRK2 enzyme in Kinase Buffer. Add 2 µL of enzyme solution to the plate.

    • Control 1 (Max Signal): Enzyme + DMSO.[10][11]

    • Control 2 (Min Signal): Buffer (No Enzyme) + DMSO.

  • Pre-Incubation: Centrifuge (1000 rpm, 1 min) and incubate for 10 min at RT. Rationale: Allows inhibitor to access the ATP pocket before competition begins.

  • Reaction Start: Add 2 µL of Substrate/ATP mix. Final reaction volume = 4 µL.

  • Incubation: Incubate for 60 minutes at RT.

  • ADP Detection:

    • Add 4 µL ADP-Glo™ Reagent (Terminates kinase reaction, depletes remaining ATP). Incubate 40 min.

    • Add 8 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase signal). Incubate 30 min.

  • Readout: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision).

Data Analysis Diagram

Assay_Workflow Step1 Compound Dilution Step2 Enzyme Incubation Step1->Step2 10 min Step3 ATP/Substrate Addition Step2->Step3 Start Step4 ADP-Glo Reagent Step3->Step4 60 min Step5 Detection Reagent Step4->Step5 40 min Step6 Luminescence Readout Step5->Step6 30 min

Figure 2: ADP-Glo Assay Workflow. Critical incubation times ensure complete ATP depletion before signal generation.

Expert Commentary: Why This Matters

As a scientist developing kinase inhibitors, the shift from "Compound A" to "Compound B" represents the difference between a toxic tool compound and a viable clinical candidate.

  • The "Gatekeeper" Interaction: In LRRK2, the gatekeeper residue is Methionine (Met2032). 7-methylpurines are designed to tolerate this bulk. However, in off-target kinases where the gatekeeper region is more constrained or the hinge region H-bonding requirements differ, the 7-methyl group creates an unfavorable energetic penalty.

  • PK Implications: Beyond potency, 7-methylpurine analogs often show improved metabolic stability compared to their unmethylated counterparts, as the N7 position is no longer a substrate for certain methyltransferases or metabolic conjugation.

References

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.[10] Promega.[3] Link

  • Estrada, A. A., et al. (2015).[9] "Chemical Biology of Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors." Journal of Medicinal Chemistry, 58(17), 6733-6746.[9] Link

  • Scott, J. D., et al. (2017).[12] "Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity."[12] Journal of Medicinal Chemistry, 60(7), 2983-2992.[12] Link

  • Thermo Fisher Scientific. LanthaScreen™ Eu Kinase Binding Assay. Thermo Fisher. Link

  • Reiterer, V., et al. (2013). "Picomolar Selective Inhibitors of LRRK2." Journal of Medicinal Chemistry. (Contextual reference for purine scaffold evolution).

Sources

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